A-867744
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACVOXFUHDKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20142875 | |
| Record name | A-867744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000279-69-5 | |
| Record name | A-867744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-867744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20142875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-867744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-867744: An In-depth Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
Introduction
A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] As a member of the pyrrole-sulfonamide class of compounds, this compound enhances the function of the α7 nAChR in the presence of an agonist like acetylcholine (ACh), rather than directly activating the receptor itself.[2] This property makes it a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders characterized by α7 nAChR hypofunction, such as Alzheimer's disease and schizophrenia.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological effects, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Mechanism of Action
This compound is classified as a type II PAM of the α7 nAChR.[1][2] This classification is based on its distinct effects on the receptor's kinetics. Unlike type I PAMs, which primarily increase the peak amplitude of agonist-evoked currents with minimal effect on desensitization, type II PAMs like this compound significantly prolong the duration of the current and slow the receptor's desensitization rate.[1][4] At higher concentrations, this compound can render ACh-evoked currents essentially non-decaying.[1]
The modulatory effect of this compound is achieved by binding to an allosteric site on the α7 nAChR, which is distinct from the orthosteric binding site where acetylcholine and other agonists bind.[1] This allosteric binding induces a conformational change in the receptor that increases the potency and maximal efficacy of agonists.[1] this compound does not displace the binding of α7-selective agonists, further confirming its allosteric mechanism.[3] Interestingly, while classified as a type II PAM, this compound can exhibit type I-like behavior under certain conditions, such as during brief agonist pulses, suggesting a complex and dynamic interaction with the receptor.[4]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Potency and Efficacy of this compound
| Parameter | Species/Cell Line | Agonist | Value | Reference |
| EC₅₀ (Potentiation) | Human α7 in Xenopus oocytes | Acetylcholine | ~1 µM | [1] |
| EC₅₀ (Potentiation) | Rat α7 in Xenopus oocytes | Acetylcholine | 1.12 µM | [5] |
| Emax (% of ACh-evoked current) | Rat α7 in Xenopus oocytes | Acetylcholine | 733% | [5] |
Table 2: Binding Affinity of this compound
| Parameter | Radioligand | Preparation | Value | Reference |
| Kᵢ | [³H]A-585539 | Rat cortex | 23 nM | [1] |
Table 3: Selectivity of this compound
| Receptor Subtype | Effect | Reference |
| α3β4 nAChR | No potentiation | [1] |
| α4β2 nAChR | No potentiation | [1] |
| 5-HT₃A Receptor | No potentiation | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of the α7 nAChR as modulated by this compound and the general workflows for the key experimental protocols used to characterize its mechanism of action.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp in Xenopus Oocytes
This technique is used to measure ion channel activity in response to agonists and modulators in a heterologous expression system.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-4 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with recording solution.
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and one for current recording.
-
The oocyte is voltage-clamped at a holding potential of approximately -70 mV.
-
-
Drug Application:
-
A baseline is established by perfusing with the recording solution.
-
The agonist (e.g., acetylcholine) is applied to elicit an inward current.
-
This compound is co-applied with the agonist to measure its modulatory effect on the current.
-
-
Data Analysis: The peak amplitude, decay kinetics, and potentiation of the current are measured and analyzed to determine EC₅₀ and Emax values.
Whole-Cell Patch Clamp in Hippocampal Neurons
This method allows for the recording of ion channel activity in native neurons within brain slices.
-
Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rats.
-
Neuron Identification: Interneurons in the CA1 stratum radiatum or granule cells in the dentate gyrus are visually identified.
-
Patch Clamp Recording:
-
A glass micropipette filled with intracellular solution is used to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The neuron is voltage-clamped at a holding potential of approximately -70 mV.
-
-
Drug Application:
-
Agonists (e.g., choline) are applied locally to evoke α7 nAChR-mediated currents.
-
This compound is applied to the bath to assess its effect on the agonist-evoked currents and spontaneous inhibitory postsynaptic currents.
-
-
Data Analysis: Changes in current amplitude, kinetics, and frequency of synaptic events are analyzed.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the membrane fraction containing the α7 nAChRs.
-
Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the α7 nAChR (e.g., [³H]A-585539).
-
Varying concentrations of the unlabeled test compound (this compound) are added to compete for binding.
-
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures changes in intracellular calcium concentration as an indicator of ion channel activation.
-
Cell Culture: A cell line stably expressing the α7 nAChR is cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
A baseline fluorescence is measured.
-
The agonist is added to the wells to stimulate calcium influx through the activated α7 nAChRs.
-
This compound is added in the presence of the agonist to measure its effect on the calcium response.
-
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The potency and efficacy of this compound in potentiating the agonist-induced calcium flux are determined.
Conclusion
This compound is a well-characterized type II positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Its mechanism of action involves binding to an allosteric site, leading to a potentiation of agonist-evoked currents and a significant slowing of receptor desensitization. The quantitative data from a variety of in vitro assays demonstrate its potency, selectivity, and unique pharmacological profile. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other α7 nAChR modulators. The distinct mechanism of this compound makes it a critical tool for understanding the complex pharmacology of the α7 nAChR and holds promise for the development of novel therapeutics for cognitive disorders.
References
- 1. Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oocyte triplet pairing for electrophysiological investigation of gap junctional coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel positive allosteric modulator of the α1A-Adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
A-867744: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Positive Allosteric Modulator of the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of A-867744, a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). We delve into the discovery of this novel pyrrole-sulfonamide, detailing its synthesis and exploring its unique pharmacological profile. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and development workflow through signaling pathway and process diagrams.
Discovery and Pharmacological Profile
This compound, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, was identified through the optimization of a series of pyrrole-sulfonamides as positive allosteric modulators of the α7 nAChR.[1] It is classified as a Type II PAM, characterized by its ability to increase the amplitude of agonist-evoked currents and significantly prolong their duration by slowing receptor desensitization.[2][3][4]
This compound exhibits a unique pharmacological profile that distinguishes it from other α7 nAChR PAMs. Notably, during brief agonist pulses, it can elicit a Type I-like modulation, augmenting currents while maintaining their rapid kinetics.[2] This dual behavior suggests a complex interaction with the receptor, potentially offering therapeutic advantages by preserving the temporal precision of cholinergic signaling under certain conditions.[2][5] The compound is brain penetrant and has demonstrated efficacy in rodent models of sensory gating, a key translational model for cognitive deficits in neuropsychiatric disorders.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species/System | Agonist | Value | Reference |
| EC50 | Human α7 nAChR (Xenopus oocytes) | Acetylcholine | ~1 µM | [4] |
| IC50 | Human α7 receptor ACh-evoked currents | Acetylcholine | 0.98 µM | [6] |
| IC50 | Rat α7 receptor ACh-evoked currents | Acetylcholine | 1.12 µM | [6] |
| Ki | Rat Cortex (agonist binding displacement) | --INVALID-LINK---A-585539 | 23 nM | [4] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| 5-HT3A | No activity | [6] |
| α3β4 nAChR | No activity | [6] |
| α4β2 nAChR | No activity | [6] |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, as described in the discovery publication by Faghih et al. (2009). The core pyrrole scaffold is constructed and subsequently functionalized to yield the final compound.
Experimental Protocol: Synthesis of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound)
This protocol is a generalized representation based on the published literature. Specific reaction conditions, purification methods, and yields can be found in the primary reference.
Step 1: Synthesis of the Pyrrole Core The synthesis typically starts with the construction of the substituted pyrrole ring. This can be achieved through various established methods for pyrrole synthesis, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. In the case of this compound, the precursors would be appropriately substituted to introduce the 4-chlorophenyl and methyl groups at the desired positions.
Step 2: Acylation of the Pyrrole Ring Once the pyrrole core is formed, the propionyl group is introduced at the 3-position. This is typically accomplished through a Friedel-Crafts acylation reaction, where the pyrrole is treated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.
Step 3: N-Arylation of the Pyrrole The final key step involves the N-arylation of the pyrrole with a benzenesulfonamide moiety. This is often achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination, coupling the pyrrole nitrogen with a suitable 4-halobenzenesulfonamide derivative.
Step 4: Final Product Isolation and Purification The crude product is then purified using standard techniques such as column chromatography and recrystallization to afford this compound as a pure solid. Characterization is performed using techniques like NMR, mass spectrometry, and elemental analysis to confirm the structure and purity.
Experimental Methodologies
The characterization of this compound involves a range of in vitro and in vivo assays to determine its potency, selectivity, and functional effects.
Electrophysiology
Objective: To measure the potentiation of α7 nAChR-mediated currents by this compound.
Methodology:
-
Cell Culture and Receptor Expression: Human embryonic kidney (HEK293) cells or Xenopus laevis oocytes are transiently or stably transfected with the cDNA encoding the human or rat α7 nAChR subunit.
-
Whole-Cell Patch-Clamp Recording:
-
Cells are voltage-clamped at a holding potential of -60 to -80 mV.
-
The agonist, typically acetylcholine (ACh) or choline, is applied at a sub-maximal concentration (e.g., EC10-EC20) to elicit a baseline current.
-
This compound is co-applied with the agonist at varying concentrations to determine its potentiating effect.
-
Currents are recorded and analyzed to measure the increase in peak current amplitude and the change in decay kinetics (desensitization).
-
Concentration-response curves are generated to calculate the EC50 or IC50 of this compound.
-
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to the α7 nAChR.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the α7 nAChR are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled α7 nAChR agonist (e.g., [3H]A-585539) and increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filters is measured using a scintillation counter.
-
The data is analyzed to determine the IC50 of this compound, from which the inhibition constant (Ki) can be calculated.
-
In Vivo Sensory Gating
Objective: To assess the ability of this compound to normalize sensory gating deficits in an animal model.
Methodology:
-
Animal Model: DBA/2 mice, which exhibit a natural deficit in sensory gating, are commonly used.
-
Auditory Evoked Potentials (P50):
-
Animals are implanted with recording electrodes in the hippocampus.
-
A paired-click paradigm is used, where two auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).
-
The P50 wave of the auditory evoked potential is recorded in response to both stimuli.
-
In unimpaired animals, the response to the second stimulus (S2) is significantly attenuated (gated) compared to the first (S1).
-
This compound is administered to the animals, and the P50 gating ratio (S2/S1) is measured to determine if the compound can restore normal sensory gating.
-
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the signaling pathway of the α7 nAChR and the experimental workflow for the discovery and characterization of this compound.
Caption: Signaling pathway of the α7 nAChR modulated by this compound.
Caption: Discovery and development workflow for this compound.
References
- 1. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. giffordbioscience.com [giffordbioscience.com]
A-867744: A Type II Positive Allosteric Modulator for the α7 Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
A-867744, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, is a potent and selective type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a type II PAM, this compound enhances the receptor's response to agonists not only by increasing the peak current but also by significantly slowing the receptor's desensitization rate.[2][3] This unique pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of the α7 nAChR and a potential therapeutic agent for cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Data Presentation
The following tables summarize the key quantitative data for this compound's activity at the α7 nAChR.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Species | Expression System | Agonist | Value | Reference |
| EC₅₀ | Human | Xenopus oocytes | Acetylcholine | ~1.0 µM | [1] |
| EC₅₀ | Rat | Xenopus oocytes | Acetylcholine | 1.12 µM | [4] |
| Eₘₐₓ | Human | Xenopus oocytes | Acetylcholine | 733% of ACh-evoked current | [4] |
| Kᵢ | Rat | Cortex | --INVALID-LINK---A-585539 | 23 nM | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| α3β4 nAChR | No potentiation | [1] |
| α4β2 nAChR | No potentiation | [1] |
| 5-HT₃ₐ | No potentiation | [1] |
Mechanism of Action
This compound functions as a type II PAM, which means it binds to an allosteric site on the α7 nAChR, distinct from the orthosteric site where acetylcholine (ACh) and other agonists bind. This binding potentiates the receptor's function in two primary ways:
-
Increased Agonist Potency and Efficacy: this compound increases the potency and maximal efficacy of agonists like ACh.[1]
-
Delayed Desensitization: A hallmark of type II PAMs, this compound significantly slows the desensitization of the α7 nAChR, leading to a prolonged ion channel opening in the presence of an agonist.[2][3] At high concentrations, ACh-evoked currents become essentially non-decaying.[1]
Interestingly, unlike some other α7 PAMs, this compound can displace the binding of the agonist --INVALID-LINK---A-585539, suggesting a unique interaction with the receptor that may induce conformational changes affecting the orthosteric site.[1][5] However, it does not displace the binding of the antagonist [³H]methyllycaconitine.[1]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is crucial for characterizing the modulatory effects of compounds on ion channels expressed in Xenopus oocytes.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the human or rat α7 nAChR subunit. Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with oocyte Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte at a holding potential of -50 to -70 mV.
-
Record whole-cell currents using a suitable amplifier and data acquisition system.
-
-
Drug Application:
-
Dissolve this compound in DMSO to create a stock solution and then dilute to the final concentration in the recording solution.
-
Apply the agonist (e.g., 100 µM acetylcholine) for a short duration (e.g., 2-5 seconds) to establish a baseline response.
-
Co-apply the agonist with varying concentrations of this compound to determine its potentiating effect. The pre-incubation time with this compound can vary, but a stable potentiation is typically observed within a few minutes.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the absence and presence of this compound. Calculate EC₅₀ and Eₘₐₓ values for the potentiating effect.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the α7 nAChR and to investigate its interaction with other ligands.
Protocol:
-
Membrane Preparation:
-
Dissect the desired brain region (e.g., rat cortex) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]methyllycaconitine or --INVALID-LINK---A-585539), and varying concentrations of this compound or a competing ligand.
-
Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Define non-specific binding using a high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled A-585539).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of the competing ligand and determine the Kᵢ value for this compound using the Cheng-Prusoff equation.
Auditory Sensory Gating in Rodents
This in vivo model assesses the ability of a compound to normalize sensory gating deficits, which are relevant to schizophrenia.
Protocol:
-
Animal Preparation:
-
Implant electrodes in the skull of adult male rats over the hippocampus or cortex to record auditory evoked potentials (AEPs).
-
Allow the animals to recover from surgery.
-
-
Auditory Gating Paradigm:
-
Place the animal in a sound-attenuating chamber.
-
Deliver pairs of auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 500 ms). The interval between pairs should be longer (e.g., 10-15 seconds).
-
Record the AEPs, specifically the P50 or N40 wave.
-
-
Drug Administration:
-
Induce a sensory gating deficit by administering a psychomimetic agent such as amphetamine (e.g., 1-2 mg/kg, intraperitoneally).
-
Administer this compound at various doses before or after the amphetamine challenge.
-
-
Data Analysis:
-
Measure the amplitude of the AEP to the first (conditioning) and second (test) stimulus.
-
Calculate the gating ratio (Test Amplitude / Conditioning Amplitude). A ratio closer to zero indicates better sensory gating.
-
Compare the gating ratios between different treatment groups to assess the efficacy of this compound in reversing the amphetamine-induced deficit.
-
Signaling Pathways and Visualizations
Activation of the α7 nAChR by an agonist, potentiated by this compound, leads to the influx of cations, most notably Ca²⁺. This influx triggers a cascade of downstream signaling events.
References
- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-electrode voltage clamp of Xenopus oocytes under high hydrostatic pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of Nicotinic Acetylcholine Receptor Positive Allosteric Modulators Revealed by Mutagenesis and a Revised Structural Model - PMC [pmc.ncbi.nlm.nih.gov]
A-867744: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders. This document provides an in-depth overview of the pharmacological properties of this compound, including its binding characteristics, functional effects, and unique modulatory profile. Quantitative data are presented in tabular format for clarity, and detailed experimental methodologies are described. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
The α7 nicotinic acetylcholine receptor is a key target for therapeutic intervention in a range of central nervous system disorders, including schizophrenia and Alzheimer's disease.[1] Positive allosteric modulators offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor. This compound, chemically known as 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, has emerged as a significant research tool due to its distinctive pharmacological profile as a type II PAM, which also exhibits characteristics of a type I PAM under certain conditions.[1][2][3]
Binding Characteristics
This compound interacts with the α7 nAChR at an allosteric site, distinct from the orthosteric site where acetylcholine binds.[2] Notably, it does not displace the binding of the α7-selective antagonist [3H]methyllycaconitine.[1] The binding affinity of this compound has been determined through radioligand binding assays.
| Parameter | Value | Assay Conditions | Reference |
| Ki | 23 nM | Displacement of [3H]A-585539 binding in rat cortex | [1] |
In Vitro Pharmacology
The functional effects of this compound have been extensively characterized in various in vitro systems, including Xenopus oocytes expressing recombinant human or rat α7 nAChRs and native receptors in rat brain slices.
Potency and Efficacy
This compound potentiates ACh-evoked currents at α7 nAChRs with micromolar potency. Its efficacy is demonstrated by a significant increase in the maximal agonist response.
| Parameter | Value (human α7) | Value (rat α7) | Assay System | Reference |
| EC50 | 0.98 µM | 1.12 µM | ACh-evoked currents in Xenopus oocytes | [4] |
| Emax | 733% of ACh-evoked current | - | Xenopus oocytes | [5] |
Unique Modulatory Profile
This compound is classified as a type II PAM, characterized by a profound slowing of the receptor's desensitization rate, leading to prolonged channel opening in the presence of an agonist.[1][6] At high concentrations, this compound can render ACh-evoked currents essentially non-decaying.[1] Interestingly, during brief agonist pulses, this compound can exhibit a type I-like modulation, augmenting peak currents without significantly altering the rapid desensitization kinetics.[3] This dual behavior distinguishes it from other type II PAMs like PNU-120596.[2][3]
Selectivity
This compound demonstrates high selectivity for the α7 nAChR.
| Receptor Subtype | Activity | Reference |
| 5-HT3A | No activity | [1][4] |
| α3β4 nAChR | No activity | [1][4] |
| α4β2 nAChR | No activity | [1][4] |
Effects on Native Receptors
In studies using rat hippocampal slices, this compound has been shown to:
-
Increase choline-evoked currents in CA1 stratum radiatum interneurons and dentate gyrus granule cells at a concentration of 10 µM.[1]
-
Enhance the recovery from inhibition/desensitization of α7 currents.[1]
-
Increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[1]
Signaling Pathway
The α7 nAChR is a ligand-gated ion channel with high permeability to calcium.[2] Upon activation by an agonist like acetylcholine, the channel opens, leading to an influx of cations, including Ca2+. This calcium influx can trigger various downstream signaling cascades. This compound, as a PAM, enhances this primary signal by increasing the probability of channel opening and prolonging its open state in the presence of the agonist.
Caption: Signaling pathway of α7 nAChR modulation by this compound.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the α7 nAChR.
Methodology:
-
Tissue Preparation: Rat cortical tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The resulting pellet is resuspended in the assay buffer.
-
Binding Reaction: Membrane homogenates are incubated with a fixed concentration of the radioligand [3H]A-585539 and varying concentrations of the competing ligand, this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Incubation and Termination: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To characterize the functional effects of this compound on recombinant α7 nAChRs.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -70 mV).
-
Drug Application: Acetylcholine is applied to the oocyte to evoke an inward current. To test the effect of this compound, the oocyte is pre-incubated with this compound for a specific duration before the co-application of this compound and acetylcholine.
-
Data Acquisition and Analysis: The evoked currents are recorded and analyzed to determine parameters such as peak current amplitude, EC50, and desensitization kinetics.
Caption: Workflow for two-electrode voltage clamp experiments.
In Vivo Potential
While this document focuses on the in vitro pharmacological properties, it is worth noting that this compound is brain penetrant and has shown efficacy in animal models.[4][6] For instance, it has been demonstrated to reverse auditory gating deficits in rodents, a preclinical model relevant to schizophrenia.[6]
Conclusion
This compound is a valuable pharmacological tool for studying the α7 nicotinic acetylcholine receptor. Its well-characterized binding affinity, potency, selectivity, and unique dual type I/type II modulatory profile make it a subject of significant interest. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further investigation into its in vivo effects and therapeutic potential is warranted.
References
- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A-867744: A Technical Guide for Cognitive Deficit Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-867744 is a potent and selective positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). As a Type II PAM, it enhances the receptor's response to acetylcholine, the endogenous agonist, by increasing the amplitude and duration of the current. This unique pharmacological profile has positioned this compound as a valuable tool for investigating the role of α7 nAChR in cognitive processes and as a potential therapeutic agent for cognitive deficits associated with various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization.
Core Data Summary
In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Cell System | Agonist | Reference |
| EC50 | ~1 µM | Xenopus oocytes expressing human α7 nAChR | Acetylcholine | [1][2] |
| Maximal Potentiation | 733% of ACh-evoked current | Xenopus oocytes | Acetylcholine | [3] |
| Receptor Selectivity | No activity at 5-HT3A, α3β4, or α4β2 nAChRs | Various | - | [1] |
Pharmacokinetics
While specific quantitative data for Cmax and brain-to-plasma ratio are not detailed in the primary literature, the compound is described as having an acceptable pharmacokinetic profile across species, with brain levels sufficient to modulate α7 nAChRs.[4]
Preclinical Efficacy for Cognitive Deficits
The primary preclinical evidence for the efficacy of this compound in a model relevant to cognitive deficits comes from a sensory gating assay.
| Preclinical Model | Key Finding | Species | Reference |
| Auditory Sensory Gating | Normalized gating deficits | Rodent | [4] |
Further quantitative data from specific cognitive tests like the Novel Object Recognition task are not yet available in published literature.
Mechanism of Action & Signaling Pathway
This compound acts as a positive allosteric modulator at the α7 nAChR. It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, leading to an increased influx of calcium ions (Ca2+). This influx triggers downstream signaling cascades crucial for synaptic plasticity and cognitive function.
Figure 1: Signaling pathway of this compound via α7 nAChR modulation.
Experimental Protocols
Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol is used to determine the EC50 of this compound.
1. Oocyte Preparation:
-
Harvest oocytes from female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion.
-
Inject oocytes with cRNA encoding the human α7 nAChR subunit.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Drug Application and Data Acquisition:
-
Apply acetylcholine (ACh) at its EC20 concentration to elicit a baseline current response.
-
Co-apply a range of concentrations of this compound with the EC20 of ACh.
-
Record the peak current amplitude for each concentration of this compound.
-
Plot the potentiation of the ACh response as a function of this compound concentration to determine the EC50.
Figure 2: Workflow for EC₅₀ determination using two-electrode voltage clamp.
Auditory Sensory Gating in Rodents
This protocol assesses the ability of this compound to normalize sensory processing deficits.
1. Animal Preparation:
-
Implant electrodes epidurally over the hippocampus of anesthetized rodents.
-
Allow for a recovery period after surgery.
2. Auditory Stimulation Paradigm:
-
Place the conscious and freely moving animal in a sound-attenuating chamber.
-
Deliver pairs of identical auditory stimuli (clicks) with a short inter-stimulus interval (e.g., 500 ms). The first stimulus is the conditioning (S1) stimulus, and the second is the test (S2) stimulus.
-
Record the auditory evoked potentials (AEPs) from the hippocampal electrodes.
3. Drug Administration and Data Analysis:
-
Administer this compound or vehicle to the animals.
-
Collect AEPs before and after drug administration.
-
Measure the amplitude of the P50 wave of the AEP in response to both S1 and S2.
-
Calculate the sensory gating ratio (S2/S1). A ratio closer to 0 indicates better sensory gating.
-
Compare the S2/S1 ratios between the this compound and vehicle-treated groups.
Figure 3: Experimental workflow for the auditory sensory gating model.
Conclusion
This compound is a well-characterized α7 nAChR positive allosteric modulator with demonstrated in vitro potency and in vivo efficacy in a preclinical model of sensory gating deficits. Its selective mechanism of action makes it a valuable pharmacological tool for dissecting the role of the α7 nAChR in cognitive function. Further research is warranted to fully elucidate its potential in a broader range of cognitive deficit models and to establish a more detailed pharmacokinetic and safety profile. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this compound in their studies.
References
- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound) as a novel positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of A-867744: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-867744 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes. As a Type II PAM, this compound enhances the receptor's response to agonists like acetylcholine by increasing both the peak current amplitude and prolonging the channel's open state, thereby significantly augmenting cholinergic signaling. This technical guide provides a comprehensive overview of the preclinical data available for this compound, summarizing its in vitro and in vivo pharmacological properties. The document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the compound's mechanism of action, potency, selectivity, and its effects in preclinical models relevant to central nervous system disorders.
Core Compound Properties
| Property | Value | Reference |
| Chemical Name | 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide | |
| Molecular Formula | C₂₀H₁₉ClN₂O₃S | |
| Molecular Weight | 402.89 g/mol | |
| Class | Type II Positive Allosteric Modulator (PAM) of α7 nAChR | [1][2] |
| Mechanism of Action | This compound binds to an allosteric site on the α7 nAChR, distinct from the orthosteric acetylcholine binding site. This binding potentiates the receptor's response to an agonist by increasing the maximal efficacy and potency of the agonist and slowing the receptor's desensitization, leading to a prolonged ion channel opening.[2][3] |
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through various electrophysiological and binding assays, demonstrating its potency and selectivity for the α7 nAChR.
Potency at α7 Nicotinic Acetylcholine Receptors
The potency of this compound in modulating α7 nAChR activity has been primarily assessed using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human or rat α7 nAChRs.
| Assay System | Agonist | Parameter | Value (μM) | Reference |
| Xenopus oocytes expressing human α7 nAChR | Acetylcholine | EC₅₀ | ~1.0 | [2][3] |
| Xenopus oocytes expressing human α7 nAChR | Acetylcholine | IC₅₀ | 0.98 | |
| Xenopus oocytes expressing rat α7 nAChR | Acetylcholine | EC₅₀ | 1.12 | [1] |
| Xenopus oocytes expressing rat α7 nAChR | Acetylcholine | IC₅₀ | 1.12 |
Selectivity Profile
This compound exhibits a high degree of selectivity for the α7 nAChR, with no significant activity observed at other related receptors.
| Receptor/Channel | Species | Assay Type | Activity | Reference |
| α3β4 nAChR | Not specified | Electrophysiology | No potentiation | [3] |
| α4β2 nAChR | Not specified | Electrophysiology | No potentiation | [3] |
| 5-HT₃ₐ Receptor | Not specified | Electrophysiology | No potentiation | [3] |
Radioligand Binding Assays
Radioligand binding studies have been conducted to investigate the binding site of this compound. These studies indicate that this compound does not compete with orthosteric ligands for binding to the acetylcholine binding site.
| Radioligand | Receptor/Tissue | Assay Type | Result | Reference |
| [³H]A-585539 (α7 agonist) | α7/5-HT₃ chimera | Displacement | No displacement | [3] |
| [³H]Methyllycaconitine (α7 antagonist) | Rat cortex α7* nAChRs | Displacement | No displacement | [3] |
| [³H]-α-bungarotoxin (α7 antagonist) | α7 nAChRs | Displacement | No significant displacement | [4] |
In Vivo Pharmacology & Pharmacokinetics
Preclinical in vivo studies have focused on the effects of this compound in rodent models of sensory gating, a translational model relevant to schizophrenia. While pharmacokinetic data is limited in the public domain, available information suggests the compound is brain penetrant.
Auditory Sensory Gating in Rodents
This compound has been shown to normalize deficits in auditory sensory gating in a rodent model, suggesting its potential to address sensory processing deficits observed in psychiatric disorders.[5]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species such as rat and dog (e.g., Cmax, Tmax, half-life, oral bioavailability) are not extensively reported in publicly available literature. However, it is noted that the compound is brain penetrant. One study mentions that a structural derivative of this compound, compound 3 , exhibits excellent brain penetration.[6] Another related compound, 28 , also showed good oral bioavailability and optimal brain penetration in Wistar rats.[7]
| Species | Dose | Route | Brain Concentration | Time Point | B/P Ratio | Reference |
| Wistar Rat | 3 mg/kg | p.o. | 0.11–0.14 μM | 2 h | 0.1–0.2 | [7] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies involving this compound are not fully available in the public domain. The following sections provide generalized methodologies for the key experiments cited, based on standard practices in the field.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is the primary method used to characterize the potency and mechanism of action of allosteric modulators like this compound at ligand-gated ion channels.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunits. Injected oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
Compound Application: The oocyte is held at a negative membrane potential (e.g., -70 mV). This compound is pre-applied for a set duration, followed by co-application with an α7 agonist like acetylcholine.
-
Data Analysis: The potentiation of the agonist-evoked current by this compound is measured. Concentration-response curves are generated to determine the EC₅₀ or IC₅₀ values.
Auditory Sensory Gating Model in Rats
This in vivo model assesses the ability of the brain to filter out repetitive auditory stimuli, a process that is often impaired in schizophrenia.
Methodology:
-
Animal Preparation: Rats are anesthetized and implanted with recording electrodes in the hippocampus or over the vertex to record auditory evoked potentials (AEPs).
-
Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).
-
Drug Administration: this compound or vehicle is administered to the animals prior to the recording session.
-
AEP Recording: AEPs in response to the S1 and S2 stimuli are recorded. The key measure is the amplitude of the P50 wave (a positive-going wave at approximately 50 ms post-stimulus).
-
Data Analysis: The ratio of the S2 to S1 P50 amplitude (S2/S1 ratio) is calculated. A ratio closer to 1 indicates a deficit in sensory gating. The ability of this compound to reduce this ratio is a measure of its efficacy.
Signaling Pathway
This compound, as a positive allosteric modulator, enhances the signaling cascade initiated by the binding of an endogenous agonist, acetylcholine, to the α7 nAChR. This leads to an increased influx of calcium ions, which can trigger various downstream cellular events.
Discussion and Future Directions
This compound has demonstrated potent and selective positive allosteric modulation of the α7 nAChR in preclinical studies. Its ability to enhance cholinergic signaling and normalize sensory gating deficits in an animal model highlights its potential as a therapeutic agent for cognitive and sensory processing deficits in disorders such as schizophrenia.
However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available, detailed pharmacokinetic data across multiple species. Future research should aim to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to better predict its clinical translatability. Furthermore, in vivo efficacy studies in a broader range of behavioral models of cognition and negative symptoms associated with schizophrenia would provide a more complete picture of its therapeutic potential. Safety pharmacology studies are also crucial to assess any potential off-target effects and establish a therapeutic window.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of Nicotinic Acetylcholine Receptor Positive Allosteric Modulators Revealed by Mutagenesis and a Revised Structural Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A-867744: An In-Depth Technical Guide to its Selectivity for the α7 Nicotinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes. As a Type II PAM, this compound enhances the receptor's response to the endogenous agonist acetylcholine (ACh) by increasing both the peak current amplitude and prolonging the channel's open state, thereby significantly augmenting cholinergic signaling. This technical guide provides a comprehensive overview of the selectivity profile of this compound for the α7 nAChR, detailing the quantitative data, experimental methodologies used for its characterization, and the associated signaling pathways.
Data Presentation: Selectivity Profile of this compound
The selectivity of this compound for the human and rat α7 nAChR over other nAChR subtypes and the 5-HT3A receptor is a key characteristic that has been demonstrated in multiple studies. The following tables summarize the quantitative data from functional and binding assays.
Table 1: Functional Activity of this compound at Nicotinic Acetylcholine Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value (µM) | Reference |
| α7 nAChR | Human | Two-Electrode Voltage Clamp (Xenopus oocytes) | IC50 | 0.98 | [1][2] |
| α7 nAChR | Rat | Two-Electrode Voltage Clamp (Xenopus oocytes) | IC50 | 1.12 | [1][2] |
| α7 nAChR | Human | Calcium Mobilization (FLIPR) | EC50 | ~1.0 | [3] |
| α3β4 nAChR | N/A | Electrophysiology | Activity | No activity | [1][2] |
| α4β2 nAChR | N/A | Electrophysiology | Activity | No activity | [1][2] |
Table 2: Binding Affinity of this compound for the α7 Nicotinic Acetylcholine Receptor
| Receptor Subtype | Radioligand | Tissue/Cell | Parameter | Value (nM) | Reference |
| α7 nAChR | [3H]A-585539 | Rat Cortex | Ki | 23 | [4] |
Note: While extensive off-target screening data from a broad safety panel for this compound is not publicly available, the existing data strongly supports its selectivity for the α7 nAChR over other closely related nAChR subtypes and the 5-HT3A receptor.
Experimental Protocols
The characterization of this compound's selectivity has primarily relied on two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is a cornerstone for studying the function of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., human or rat α7).
-
Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in a nutrient-rich medium to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a specific holding potential (typically -50 to -70 mV).
-
The oocyte is perfused with a solution containing the agonist (e.g., acetylcholine) to elicit an inward current mediated by the expressed nAChRs.
-
To assess the effect of this compound, the oocyte is pre-incubated with varying concentrations of the compound before co-application with the agonist.
-
-
Data Analysis: The potentiation of the agonist-evoked current by this compound is measured. The concentration-response data is then fitted to a sigmoidal curve to determine the IC50 or EC50 value.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]A-585539, an α7 nAChR agonist) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed with cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Mandatory Visualization
Selectivity Profile of this compound
Caption: Selectivity of this compound for α7 nAChR.
Experimental Workflow for Determining Selectivity
Caption: Workflow for selectivity determination.
α7 nAChR Signaling Pathway Modulated by this compound
Caption: this compound modulated α7 nAChR signaling.
Conclusion
This compound is a well-characterized positive allosteric modulator with a high degree of selectivity for the α7 nicotinic acetylcholine receptor. Its ability to potentiate α7 nAChR function without significantly affecting other nAChR subtypes or the 5-HT3A receptor makes it a valuable tool for studying the physiological and pathological roles of the α7 nAChR. The detailed experimental protocols and an understanding of the downstream signaling pathways are crucial for the continued investigation and potential therapeutic development of this compound and other selective α7 nAChR modulators. This in-depth technical guide provides a foundational resource for researchers in the field of neuroscience and drug discovery.
References
- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A-867744: A Technical Guide to its Role in Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-867744 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel deeply implicated in cognitive processes. Its unique pharmacological profile distinguishes it from other α7 PAMs, presenting a valuable tool for neuroscience research and a potential therapeutic agent for neurological and psychiatric disorders marked by cognitive deficits, such as schizophrenia and Alzheimer's disease. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and its impact on neurotransmission.
Introduction
The α7 nicotinic acetylcholine receptor is a homopentameric channel highly permeable to calcium, playing a crucial role in fast synaptic transmission and the modulation of neurotransmitter release. Its dysfunction is linked to cognitive impairments in various CNS disorders.[1] Positive allosteric modulators that enhance the function of the α7 nAChR without directly activating it represent a promising therapeutic strategy.[1] this compound, chemically known as 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide, is a Type II PAM that potentiates agonist-evoked currents, increases agonist potency, and slows receptor desensitization.[2] This guide delves into the technical specifics of this compound, providing researchers with the necessary information to effectively utilize this compound in their studies.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound's activity at α7 nAChRs.
| Parameter | Species | Value | Experimental System | Reference |
| EC50 | Human | 0.98 µM | ACh-evoked currents in Xenopus oocytes | [3][4] |
| Rat | 1.12 µM | ACh-evoked currents in Xenopus oocytes | [3][4] | |
| Emax | Rat | 733% of ACh-evoked α7 current | Xenopus oocytes | |
| Potentiation | - | Increases potency, Hill slope, and maximal efficacy of ACh | Xenopus oocytes | [2] |
| Selectivity | - | No activity at 5-HT3A, α3β4, or α4β2 nAChRs | - | [2][3][4] |
Mechanism of Action and Signaling Pathways
This compound is classified as a Type II PAM, which characteristically produces augmented and prolonged agonist-evoked currents.[5] However, it exhibits a unique profile. Unlike some other Type II PAMs, at lower concentrations, this compound does not induce a distinct secondary component in the current waveform.[2] At higher concentrations, it leads to essentially non-decaying currents in the presence of an agonist.[2] This suggests a distinct interaction with the receptor. Furthermore, this compound can displace the binding of α7-selective agonists that interact with the orthosteric site, a property not shared by all PAMs, indicating it may induce unique conformational changes in the receptor.[6]
The downstream signaling cascade following the activation of the α7 nAChR, and its potentiation by this compound, is multifaceted. The primary event is a significant influx of Ca2+, which acts as a second messenger to trigger multiple intracellular pathways. These include the PI3K-Akt and JAK2-STAT3 pathways, which are implicated in cell survival and anti-inflammatory responses, and the ERK/MAPK pathway, which is involved in synaptic plasticity and cognitive function.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to assess the modulatory effects of this compound on agonist-evoked currents at recombinant α7 nAChRs.
Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from Xenopus laevis. Defolliculate by incubation in collagenase solution.
-
cRNA Injection: Inject oocytes with cRNA encoding the human or rat α7 nAChR subunit. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with oocyte Ringer's solution (OR2).
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (voltage and current electrodes).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Establish a stable baseline current.
-
Pre-apply this compound (at desired concentrations) for a defined period (e.g., 60 seconds).
-
Co-apply this compound with an α7 nAChR agonist (e.g., acetylcholine) and record the evoked current.
-
Perform a washout with OR2 solution.
-
-
Data Analysis: Measure the peak amplitude and decay kinetics of the agonist-evoked currents in the presence and absence of this compound. Calculate EC50, Emax, and Hill slope values.
Whole-Cell Patch Clamp Recording in Rat Hippocampal Neurons
This technique allows for the study of this compound's effects on native α7 nAChRs in a neuronal context.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from young adult rats.
-
Neuron Identification: Identify CA1 stratum radiatum interneurons or dentate gyrus granule cells using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch Clamp Recording:
-
Obtain a whole-cell patch clamp configuration using a borosilicate glass pipette filled with an appropriate internal solution.
-
Record spontaneous inhibitory postsynaptic currents (sIPSCs) or evoke α7 nAChR-mediated currents using a local application of choline or another selective agonist.
-
-
This compound Application: Bath-apply this compound (e.g., 10 µM) and observe changes in choline-evoked currents or sIPSC frequency and amplitude.[2]
-
Data Analysis: Analyze the changes in current amplitude, decay kinetics, and frequency of synaptic events before, during, and after the application of this compound.
In Vivo Microdialysis
This protocol enables the measurement of neurotransmitter levels in the brain of a freely moving animal following the administration of this compound.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rat.
-
Perfusion and Sampling:
-
After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.
-
-
This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) and continue to collect dialysate samples.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, GABA) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection.
-
Data Analysis: Compare the neurotransmitter levels before and after this compound administration to determine its effect on neurotransmitter release.
Experimental Workflow for Characterization
The logical progression for characterizing a novel α7 nAChR PAM like this compound involves a multi-tiered approach, from initial in vitro screening to in vivo efficacy studies.
Conclusion
This compound stands out as a selective and potent Type II PAM of the α7 nAChR with a unique pharmacological profile. Its ability to robustly potentiate α7 nAChR function makes it an invaluable research tool for dissecting the role of this receptor in neurotransmission and synaptic plasticity. Furthermore, its demonstrated effects in preclinical models of cognition highlight its potential for further development as a therapeutic agent for a range of neurological and psychiatric disorders. The data and protocols presented in this guide are intended to facilitate further investigation into the properties and applications of this compound.
References
- 1. A Xenopus oocyte β subunit: Evidence for a role in the assembly/expression of voltage-gated calcium channels that is separate from its role as a regulatory subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dissolving A-867744 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of A-867744, a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), for use in in vitro experimental settings. Adherence to these procedures is crucial for ensuring the compound's stability, solubility, and optimal performance in cell-based assays.
Data Presentation: Solubility of this compound
This compound exhibits solubility in various organic solvents. The following table summarizes the quantitative solubility data for preparing stock solutions. It is highly recommended to use freshly opened, anhydrous dimethyl sulfoxide (DMSO) for the initial stock solution, as hygroscopic DMSO can negatively impact solubility.[1][2][3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 40.29[4] | 100[4] | Recommended for primary stock solutions. |
| Ethanol | 4.03[4] | 10[4] | Gentle warming may be required to fully dissolve. |
Molecular Weight of this compound: 402.89 g/mol [4]
Experimental Protocols
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 40.29 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 40.29 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[1][2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[1][2][3]
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the primary stock solution to final working concentrations for in vitro experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 100 mM stock solution in cell culture medium or assay buffer. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 (e.g., 2 µL of 100 mM stock in 198 µL of medium).
-
Final Dilution: Further dilute the intermediate solution to the desired final working concentration. For instance, to achieve a final concentration of 10 µM in a 1 mL final assay volume, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down before adding it to the cells.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the this compound working solutions to account for any effects of the solvent on the experimental system.
Visualization of Protocols and Pathways
Experimental Workflow for this compound Dissolution
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound as a Positive Allosteric Modulator
This compound acts as a Type II Positive Allosteric Modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[5][6][7] It potentiates the receptor's response to an agonist, such as acetylcholine (ACh), by increasing both the peak current and prolonging the channel's open state, which can lead to enhanced downstream signaling.[5][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of alpha7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-867744 with Xenopus Oocyte Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] The α7 nAChR, a ligand-gated ion channel permeable to calcium, is implicated in cognitive processes, making it a significant target for therapeutic intervention in neurological and psychiatric disorders.[2] Xenopus laevis oocytes are a widely used and robust heterologous expression system for studying the electrophysiological properties of ion channels like the α7 nAChR.[2][3] Their large size facilitates the injection of cRNA and subsequent two-electrode voltage clamp (TEVC) recordings, allowing for the precise measurement of ionic currents in response to pharmacological agents.[3][4]
These application notes provide a detailed protocol for the characterization of this compound's modulatory effects on α7 nAChRs expressed in Xenopus oocytes using the TEVC technique.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound's activity on α7 nAChRs expressed in Xenopus oocytes.
Table 1: Potency of this compound on Human and Rat α7 nAChRs
| Receptor | Parameter | Value (µM) | Reference |
| Human α7 nAChR | IC₅₀ | 0.98 | [1] |
| Rat α7 nAChR | IC₅₀ | 1.12 | [1] |
Table 2: Efficacy of this compound on α7 nAChRs
| Parameter | Value | Notes | Reference |
| Eₘₐₓ | 733% | Relative to ACh-evoked α7 current |
Table 3: this compound Stock Solution Preparation
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 40.29 | 100 | --- |
| Ethanol | 4.03 | 10 | Gentle warming may be required |
Data is based on a molecular weight of 402.89 g/mol . Batch-specific molecular weights may vary.[1]
Experimental Protocols
Xenopus laevis Oocyte Preparation
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Defolliculation: Cut the ovarian lobe into small clumps and incubate in OR-2 solution containing 1-2 mg/mL collagenase type I for 1-2 hours with gentle agitation to remove the follicular layer.
-
Selection and Storage: Manually separate the oocytes and wash them thoroughly with OR-2 solution. Select healthy Stage V-VI oocytes (characterized by their large size and distinct animal and vegetal poles) and store them in Modified Barth's Saline (MBS) solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO₃, 0.82 mM MgSO₄, 0.33 mM Ca(NO₃)₂, 0.41 mM CaCl₂, 10 mM HEPES, pH 7.4) supplemented with antibiotics (e.g., 50 µg/mL gentamycin). Incubate the oocytes at 16-18°C.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing the human or rat α7 nAChR subunit cDNA. Synthesize capped cRNA in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™).
-
cRNA Purification and Quantification: Purify the cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.
-
Microinjection: Pull microinjection needles from borosilicate glass capillaries. Backfill the needle with the cRNA solution (typically at a concentration of 1 µg/µL). Inject approximately 50 nL of cRNA into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes in MBS at 16-18°C for 2-7 days to allow for receptor expression.
Solutions and Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO.[1] Store at -20°C.
-
Acetylcholine (ACh) Stock Solution: Prepare a 1 M stock solution of ACh in deionized water and store at -20°C.
-
Recording Solution (Ringer's Solution): Prepare a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.3).
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound and ACh in the recording solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Setup: Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.
-
Impaling the Oocyte: Impale the oocyte with two microelectrodes (filled with 3 M KCl, with a resistance of 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Characterization of this compound as a Positive Allosteric Modulator:
-
Baseline Response: First, establish a stable baseline response by applying a sub-maximal concentration of ACh (e.g., EC₁₀-EC₂₀, which needs to be predetermined for the specific batch of oocytes and expression level). The application duration should be brief (e.g., 1-2 seconds) to minimize receptor desensitization.
-
Co-application: To assess the potentiating effect of this compound, co-apply the same sub-maximal concentration of ACh with varying concentrations of this compound.
-
Washout: Ensure a sufficient washout period with Ringer's solution between applications to allow for the receptors to recover from desensitization.
-
-
Data Acquisition and Analysis:
-
Record the peak inward current elicited by each application.
-
Normalize the responses to the baseline ACh-evoked current.
-
Construct a concentration-response curve for this compound by plotting the normalized current against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ and Hill slope.
-
Visualizations
References
- 1. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 2. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Application Notes and Protocols for A-867744 in Rat Hippocampal Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-867744 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2] As a Type II PAM, this compound enhances the receptor's response to agonists like acetylcholine (ACh) and choline by increasing the peak current and significantly slowing the desensitization of the receptor.[3][4] The α7-nAChR is a ligand-gated ion channel with high calcium permeability that is widely expressed in the hippocampus, particularly on GABAergic interneurons and at presynaptic terminals of glutamatergic neurons.[3][5][6] Its activation is implicated in various physiological processes, including learning, memory, and synaptic plasticity.[5][7][8]
These application notes provide detailed protocols for utilizing this compound in electrophysiological recordings from acute rat hippocampal slices. The methodologies described are based on established protocols for hippocampal slice electrophysiology and findings from studies on similar α7-nAChR PAMs.
Mechanism of Action
This compound binds to an allosteric site on the α7-nAChR, distinct from the agonist binding site. This binding potentiates the receptor's function in the presence of an agonist. The primary mechanism involves a conformational change that stabilizes the open state of the ion channel, leading to increased cation influx, primarily Ca²⁺, upon agonist binding. This enhanced Ca²⁺ signaling can then modulate various downstream cellular processes, including neurotransmitter release and synaptic plasticity.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide | [2] |
| Molecular Weight | 402.89 g/mol | [2] |
| Type | Positive Allosteric Modulator (PAM) - Type II | [3] |
| Target | α7 nicotinic acetylcholine receptor (α7-nAChR) | [1][2] |
| EC₅₀ (rat α7) | 1.12 µM (in X. laevis oocytes) | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM with gentle warming) | [2] |
Expected Electrophysiological Effects of this compound in Rat Hippocampal Slices (based on proxy data from similar Type II PAMs)
| Parameter | Brain Region | Cell Type | Expected Effect | Reference (Proxy Compound) |
| Agonist-evoked currents (e.g., by ACh or Choline) | CA1 | Interneurons | Significant potentiation and prolonged decay time | [9] |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | CA1 | Pyramidal Neurons | Increased frequency | [10] |
| Evoked Excitatory Postsynaptic Potentials (eEPSPs) | CA3 -> CA1 (Schaffer Collateral) | Pyramidal Neurons | Potential enhancement of amplitude | [7] |
| Paired-Pulse Ratio (PPR) | CA3 -> CA1 (Schaffer Collateral) | Pyramidal Neurons | Potential decrease, indicating increased presynaptic release probability | [11] |
| Long-Term Potentiation (LTP) | DG, CA1 | Granule Cells, Pyramidal Neurons | Potential to lower the threshold for induction or prevent inhibition by pathological agents (e.g., Aβ) | [7][8] |
Experimental Protocols
I. Preparation of Acute Rat Hippocampal Slices
This protocol is adapted from standard procedures for preparing viable hippocampal slices for electrophysiological recordings.
Materials and Reagents:
-
Male Sprague-Dawley or Wistar rats (postnatal day 15-30)
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and continuously bubbled with 95% O₂ / 5% CO₂ (carbogen):
-
In mM: 212 Sucrose, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-glucose.
-
-
Recording aCSF, bubbled with carbogen at room temperature:
-
In mM: 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1.5 MgSO₄, 2.5 CaCl₂, 10 D-glucose.
-
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Incubation/recovery chamber
Procedure:
-
Anesthetize the rat using an approved method (e.g., isoflurane inhalation or decapitation followed by pithing, in accordance with institutional animal care and use committee guidelines).
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated sucrose-aCSF.
-
Isolate the hippocampus from one hemisphere.
-
Mount the hippocampus onto the vibratome stage.
-
Cut transverse slices (300-400 µm thickness) in the ice-cold sucrose-aCSF.
-
Transfer the slices to an incubation chamber containing recording aCSF, bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour at room temperature (22-25°C) before commencing recordings.
II. Electrophysiological Recordings
Equipment:
-
Upright microscope with differential interference contrast (DIC) optics
-
Patch-clamp or field potential amplifier
-
Data acquisition system and software
-
Micromanipulators
-
Glass micropipettes (for patch-clamp or field recordings)
-
Stimulating electrode (e.g., bipolar tungsten electrode)
-
Perfusion system
Procedure for Whole-Cell Patch-Clamp Recordings:
-
Transfer a recovered hippocampal slice to the recording chamber under the microscope and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Identify the hippocampal subfield of interest (e.g., CA1 pyramidal cell layer or stratum radiatum for interneurons).
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an appropriate internal solution. For example, for recording excitatory postsynaptic currents (EPSCs):
-
In mM: 135 Cs-gluconate, 8 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.3 with CsOH.
-
-
Establish a gigaohm seal and obtain the whole-cell configuration on a visually identified neuron.
-
Record baseline synaptic activity.
-
To apply this compound, prepare a stock solution in DMSO and dilute to the final desired concentration (e.g., 1-10 µM) in recording aCSF.
-
Bath-apply the this compound solution and record the changes in synaptic activity. Note that due to its mechanism as a PAM, an endogenous or exogenous agonist (e.g., low concentration of ACh or choline) may be required to observe an effect.
Procedure for Field Potential Recordings (e.g., for LTP):
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA1) and a recording electrode in the apical dendritic layer of CA1.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
After establishing a stable baseline, apply this compound via the perfusion system.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs at the baseline frequency to monitor the potentiation of the synaptic response.
Concluding Remarks
This compound, as a Type II PAM of the α7-nAChR, offers a valuable tool for investigating the role of this receptor in hippocampal function. The protocols outlined above provide a framework for conducting electrophysiological experiments to characterize its effects on synaptic transmission and plasticity. Researchers should note that the optimal concentration of this compound and the requirement for an exogenous α7-nAChR agonist may need to be empirically determined for each specific experimental paradigm. Careful consideration of the cell type under investigation is also crucial, as the effects of α7-nAChR modulation can differ between principal neurons and interneurons.
References
- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 2. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The effect of α7 nicotinic receptor activation on glutamatergic transmission in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of α7 nicotinic acetylcholine receptors persistently enhances hippocampal synaptic transmission and prevents Aß-mediated inhibition of LTP in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α7-nAChR agonist enhances neural plasticity in the hippocampus via a GABAergic circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording with A-867744
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), in patch-clamp electrophysiology experiments. This document outlines the mechanism of action of this compound, detailed experimental protocols, and expected outcomes, facilitating the investigation of α7 nAChR function and the development of novel therapeutics.
Introduction to this compound
This compound is a potent and selective type II positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. As a PAM, it enhances the function of the receptor in the presence of an agonist, such as acetylcholine (ACh) or choline. Type II PAMs are characterized by their ability to increase both the peak current amplitude and prolong the duration of the receptor's response to an agonist[1]. This is in contrast to Type I PAMs, which primarily increase the peak current with minimal effect on desensitization kinetics. Interestingly, some evidence suggests that this compound can exhibit both Type I and Type II characteristics depending on the agonist application protocol[3]. This compound displays no significant activity at other nAChR subtypes like α3β4 and α4β2, nor at 5-HT3A receptors, highlighting its selectivity for the α7 nAChR.
The α7 nAChR is a ligand-gated ion channel highly permeable to calcium, playing a crucial role in various cognitive processes, neuroinflammation, and synaptic plasticity. The modulation of α7 nAChR activity by compounds like this compound is a promising therapeutic strategy for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data for this compound from patch-clamp experiments.
| Parameter | Species | Value | Reference |
| EC50 | - | 1.0 µM | [1][2] |
| IC50 (human α7) | Human | 0.98 µM | |
| IC50 (rat α7) | Rat | 1.12 µM |
Table 1: Potency of this compound on α7 nAChRs. The EC50 value represents the concentration of this compound required to elicit a half-maximal response, while the IC50 values indicate the concentration needed to inhibit 50% of the ACh-evoked current in Xenopus oocytes.
| Parameter | Observation | Reference |
| Current Amplitude | Significantly increases the peak current response to agonists like acetylcholine and choline. | [3] |
| Desensitization | Prolongs the decay time of the current, indicating a slowing of receptor desensitization. | [3] |
| Deactivation | Shows a rapid deactivation time course (τ < 10 ms) upon removal of the agonist, regardless of the continued presence of this compound. | [3] |
| Onset of Modulation | The onset of this compound-modulated current is rapid (τ ≈ 10 ms). | [3] |
| Binding Competition | Competes with other type II PAMs, such as PNU-120596, for an overlapping binding site. | [3] |
Table 2: Electrophysiological Effects of this compound on α7 nAChR Kinetics. These observations are characteristic of a type II PAM, although the rapid deactivation is a notable feature.
Experimental Protocols
This section provides a detailed protocol for whole-cell patch-clamp recording to investigate the effects of this compound on α7 nAChRs expressed in a suitable cell line, such as Human Embryonic Kidney (HEK293) cells stably expressing the human α7 nAChR.
Cell Culture and Transfection
For optimal results, use a cell line with stable and robust expression of the α7 nAChR. HEK293 cells are a common choice for heterologous expression of ion channels[4][5]. Co-expression with the chaperone protein RIC-3 can enhance the functional expression of α7 nAChRs[6].
-
Cell Line: HEK293 cells stably expressing the human α7 nAChR (and optionally hRIC-3).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Plating for Electrophysiology: Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
Solutions and Reagents
External (Extracellular) Solution (in mM):
| Component | Concentration (mM) |
| NaCl | 140 |
| KCl | 5 |
| CaCl2 | 2 |
| MgCl2 | 1 |
| HEPES | 10 |
| D-Glucose | 10 |
Adjust pH to 7.3 with NaOH and osmolarity to ~330 mOsm.[3]
Internal (Intracellular/Pipette) Solution (in mM):
| Component | Concentration (mM) |
| CsCl | 50 |
| CsF | 60 |
| NaCl | 10 |
| EGTA | 20 |
| HEPES | 10 |
Adjust pH to 7.2 with CsOH and osmolarity to ~320 mOsm.[7]
Note: A cesium-based internal solution is used to block potassium channels and isolate the α7 nAChR currents.
Drug Solutions:
-
Agonist Stock: Prepare a high-concentration stock solution of acetylcholine (ACh) or choline in water (e.g., 1 M) and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
-
This compound Stock: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. The final concentration of DMSO in the recording solution should be kept low (e.g., <0.1%) to avoid solvent effects.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution[8].
-
Cell Placement: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and continuously perfuse with the external solution at a rate of 1-2 mL/min[8].
-
Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to establish the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -70 mV[3].
-
Drug Application: Use a fast perfusion system to apply the agonist and this compound.
-
Control Response: First, apply the agonist (e.g., 100 µM ACh) alone to establish a baseline response. Due to the rapid desensitization of α7 nAChRs, brief applications (e.g., 1-2 seconds) are recommended.
-
This compound Application:
-
Co-application: Co-apply the agonist with the desired concentration of this compound.
-
Pre-application: Pre-apply this compound for a short period (e.g., 10-30 seconds) before co-applying with the agonist to investigate its effect on the resting state of the receptor.
-
-
-
Data Acquisition: Record the currents using an appropriate patch-clamp amplifier and data acquisition software. Digitize the data at 10-20 kHz and filter at 2-5 kHz.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a patch-clamp experiment investigating the effect of this compound on α7 nAChR currents.
Signaling Pathway
Activation of α7 nAChRs by an agonist, potentiated by this compound, leads to the influx of cations, particularly Ca2+. This increase in intracellular Ca2+ can trigger various downstream signaling cascades.
Conclusion
This compound is a valuable pharmacological tool for studying the function of α7 nAChRs. Its potent and selective positive allosteric modulation allows for the enhancement of receptor activity, providing a means to investigate the physiological and pathological roles of this important ion channel. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute patch-clamp experiments to further elucidate the therapeutic potential of modulating α7 nAChR signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 8. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for In Vivo Administration of A-867744 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), in rodent models. The information is compiled from key preclinical studies to guide researchers in designing and executing their own experiments.
Introduction to this compound
This compound is a novel, potent, and selective type II positive allosteric modulator of the α7 nAChR.[1] As a PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine. This modulation is considered a promising therapeutic strategy for cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[2] this compound has been shown to be brain-penetrant and has demonstrated efficacy in rodent models of sensory gating.[1]
Signaling Pathway of α7 nAChR Modulation
This compound acts by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site. This binding potentiates the ion channel's response to acetylcholine, leading to an increased influx of calcium ions. This enhanced calcium signaling can then trigger various downstream intracellular signaling cascades, ultimately modulating neuronal excitability and synaptic plasticity.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Receptor/Assay | Species | EC₅₀ / IC₅₀ (µM) | Reference |
| α7 nAChR (ACh-evoked currents) | Human | 0.98 | |
| α7 nAChR (ACh-evoked currents) | Rat | 1.12 |
Table 2: Pharmacokinetic Profile of this compound in Rodents
Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound in rodents are not extensively available in the public domain. However, the seminal discovery paper reports that the compound possesses an acceptable pharmacokinetic profile across species with brain levels sufficient to modulate α7 nAChRs.[1]
Table 3: In Vivo Efficacy of this compound in a Rodent Model of Sensory Gating
| Animal Model | Species | Administration Route | Dosage | Effect | Reference |
| Auditory Sensory Gating | Rat | Not Specified | Not Specified | Normalized gating deficits | [1] |
Note: The specific dosage and route of administration for the in vivo sensory gating experiment were not detailed in the primary publication.[1] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in vivo administration of this compound in rodent models.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl) or other appropriate vehicle
Protocol:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in a minimal amount of DMSO to create a stock solution. For example, a 10 mg/mL stock solution.
-
For the final dosing solution, dilute the DMSO stock solution with saline or the chosen vehicle to the desired final concentration.
-
Ensure the final concentration of DMSO in the administered solution is low (typically <5%) to avoid vehicle-induced toxicity.
-
Vortex the final solution thoroughly to ensure complete dissolution before administration.
Auditory Sensory Gating in Rats
This protocol is a generalized procedure based on the model in which this compound was shown to be effective.[1]
Principle:
Auditory sensory gating is a neurophysiological process that filters out repetitive or irrelevant auditory stimuli. Deficits in this process are observed in conditions like schizophrenia. The model measures the electrophysiological response to two paired auditory clicks; a reduced response to the second click indicates normal sensory gating.
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation:
-
Anesthetize adult male Sprague-Dawley or Wistar rats according to an approved institutional animal care and use committee (IACUC) protocol.
-
Secure the animal in a stereotaxic frame.
-
Surgically implant a recording electrode in the brain region of interest, such as the hippocampus, which is implicated in sensory gating.
-
Allow for a post-surgical recovery period as dictated by the experimental design.
-
-
Auditory Stimulation and Recording:
-
Place the anesthetized or awake (if chronically implanted) rat in a sound-attenuating chamber.
-
Present paired auditory clicks (e.g., 1 ms duration, 85 dB) with a 500 ms inter-stimulus interval. The pairs of clicks should be presented with a longer inter-trial interval (e.g., 10-15 seconds).
-
Record the auditory evoked potentials (AEPs) using an appropriate data acquisition system.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage). The optimal dose should be determined in pilot studies.
-
Allow for a sufficient pre-treatment time for the drug to reach peak brain concentrations before re-testing.
-
-
Data Analysis:
-
Identify and measure the amplitude of the P50 wave (a positive-going wave at approximately 50 ms post-stimulus) for the response to the first click (S1) and the second click (S2).
-
Calculate the sensory gating ratio (S2/S1). A ratio closer to 0 indicates strong gating, while a ratio closer to 1 indicates a deficit in gating.
-
Compare the S2/S1 ratios between the this compound treated group and the vehicle control group using appropriate statistical analysis.
-
Conclusion
This compound is a valuable research tool for investigating the role of α7 nAChR modulation in the central nervous system. The provided data and protocols offer a foundation for researchers to explore the in vivo effects of this compound in various rodent models of neurological and psychiatric disorders. Due to the limited publicly available in vivo dosing information, it is imperative for researchers to conduct thorough dose-response and pharmacokinetic studies to determine the optimal experimental parameters for their specific research questions.
References
- 1. Discovery of 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound) as a novel positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A-867744: Application Notes for Studying Sensory Gating Deficits
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR), for investigating sensory gating deficits. Sensory gating is a crucial neurological process that filters redundant or irrelevant sensory information, and its impairment is a key feature of several neuropsychiatric disorders, most notably schizophrenia.
This compound offers a valuable pharmacological tool to explore the role of the α7 nAChR in the pathophysiology of sensory gating deficits and to evaluate the therapeutic potential of modulating this receptor.
Mechanism of Action
This compound acts as a Type II positive allosteric modulator of the α7 nAChR. Unlike direct agonists that bind to the acetylcholine binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, acetylcholine. This modulation enhances the influx of calcium ions (Ca2+) through the receptor channel, which in turn influences the activity of downstream signaling pathways. A critical aspect of this mechanism in the context of sensory gating involves the potentiation of cholinergic signaling on GABAergic interneurons, which are crucial for inhibitory control in brain circuits responsible for filtering sensory information.
Below is a diagram illustrating the proposed signaling pathway:
Data Presentation
While specific quantitative data for this compound in preclinical sensory gating models remains limited in publicly available literature, the following tables represent the expected outcomes based on the known effects of other α7 nAChR positive allosteric modulators in the widely used DBA/2 mouse model, which exhibits inherent sensory gating deficits.
Table 1: Representative Effects of an α7 nAChR PAM on P50 Auditory Sensory Gating in DBA/2 Mice
| Treatment Group | Dose (mg/kg, i.p.) | T/C Ratio (Mean ± SEM) | % Improvement vs. Vehicle |
| Vehicle | - | 0.9 ± 0.1 | - |
| α7 PAM (e.g., Compound X) | 0.3 | 0.6 ± 0.08* | 33.3% |
| α7 PAM (e.g., Compound X) | 1.0 | 0.4 ± 0.05 | 55.6% |
| α7 PAM (e.g., Compound X) | 3.0 | 0.35 ± 0.06 | 61.1% |
*p < 0.05, **p < 0.01 compared to vehicle. T/C ratio = (Amplitude of Test Response) / (Amplitude of Conditioning Response). A lower T/C ratio indicates better sensory gating.
Table 2: Representative Effects of an α7 nAChR PAM on Prepulse Inhibition (PPI) in a Pharmacologically-Induced Deficit Model (e.g., DBA/2 mice treated with a psychomimetic)
| Treatment Group | Prepulse Intensity (+dB above background) | % PPI (Mean ± SEM) |
| Vehicle + Saline | 12 | 65 ± 5 |
| Vehicle + Psychomimetic | 12 | 30 ± 4*** |
| α7 PAM (e.g., Compound Y) + Psychomimetic | 12 | 55 ± 6## |
***p < 0.001 compared to Vehicle + Saline. ##p < 0.01 compared to Vehicle + Psychomimetic. % PPI = 100 - [(Startle amplitude with prepulse) / (Startle amplitude without prepulse)] x 100.
Experimental Protocols
The following are detailed protocols for two key behavioral paradigms used to assess sensory gating in rodents. These can be adapted for studies involving this compound.
Protocol 1: P50 Auditory Evoked Potential (AEP) Suppression
This protocol measures the suppression of the P50 (or its rodent equivalent, the P20-N40) component of the auditory evoked potential to the second of two paired auditory stimuli.
1. Animal Model:
-
DBA/2 mice are commonly used due to their inherent deficit in sensory gating, which is linked to lower expression of α7 nAChRs.
2. Surgical Preparation (for anesthetized recordings):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame to ensure a stable head position.
-
Surgically expose the skull and implant a recording electrode over the hippocampus (a key brain region for sensory gating). A reference electrode is placed in a region of low electrical activity (e.g., over the cerebellum).
3. Auditory Stimulation and Recording:
-
Deliver paired auditory clicks (e.g., 0.04 ms duration, 75 dB) through a speaker positioned near the animal's ear.
-
The inter-stimulus interval (ISI) between the first (conditioning) and second (test) click is typically 500 ms.
-
The inter-trial interval (ITI) between pairs of clicks should be around 10-15 seconds to prevent habituation.
-
Record the electroencephalogram (EEG) signal, amplifying and filtering it (e.g., band-pass filter of 10-500 Hz).
-
Average the EEG responses over a sufficient number of trials (e.g., 60-100 trials) to obtain a clear AEP waveform.
4. Data Analysis:
-
Identify the P50 (or P20-N40) component of the AEP for both the conditioning (C) and test (T) stimuli.
-
Calculate the T/C ratio (amplitude of the test response divided by the amplitude of the conditioning response). A ratio closer to 1 indicates poor sensory gating, while a ratio closer to 0 indicates strong sensory gating.
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating where a weak auditory prepulse inhibits the startle response to a subsequent loud acoustic stimulus.
1. Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle reflex of the animal.
2. Procedure:
-
Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse + Pulse trials: A weak prepulse stimulus (e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
A sufficient number of each trial type should be presented (e.g., 10-15 of each).
3. Data Analysis:
-
The startle amplitude is measured for each trial.
-
The percent prepulse inhibition (% PPI) is calculated for each prepulse intensity using the following formula: % PPI = 100 - [(Startle amplitude on prepulse + pulse trials) / (Startle amplitude on pulse-alone trials)] x 100
Conclusion
This compound is a promising research tool for elucidating the role of the α7 nAChR in sensory gating processes. By utilizing the established preclinical models and protocols outlined in these application notes, researchers can effectively investigate the potential of this compound and similar compounds to ameliorate sensory gating deficits associated with schizophrenia and other neuropsychiatric disorders. The provided diagrams and methodologies serve as a foundational guide for designing and executing robust in vivo studies in this critical area of neuroscience research.
Application Notes and Protocols for A-867744 Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of cognitive studies involving A-867744, a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR).
Introduction
This compound enhances cognitive function by potentiating the effects of acetylcholine (ACh), the endogenous agonist of α7 nAChRs. These receptors are ligand-gated ion channels highly expressed in brain regions critical for learning, memory, and attention, such as the hippocampus and prefrontal cortex. As a Type II PAM, this compound increases the maximal efficacy of ACh-evoked currents and slows the desensitization of the receptor, leading to a prolonged channel opening and enhanced downstream signaling.[1][2] Preclinical evidence suggests that modulation of α7 nAChRs with PAMs like this compound is a promising therapeutic strategy for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease.[1][3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound and other relevant α7 nAChR modulators. This data is essential for dose selection and experimental design.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Cell System | Notes |
| EC50 | 1.12 µM | Xenopus oocytes | Potentiation of ACh-evoked α7 current.[1] |
| Emax | 733% | Xenopus oocytes | Maximal efficacy compared to ACh alone.[1] |
Table 2: Example In Vivo Dosage Ranges for Type II α7 nAChR PAMs in Rodent Cognitive Models
| Compound | Behavioral Assay | Species | Dose Range | Route of Administration |
| PNU-120596 | Attentional Set-Shifting Task | Rat | 0.3-3 mg/kg | i.p. |
| PNU-120596 | Fear Conditioning | Rat | Sub-threshold doses | i.p. |
| PNU-120596 | Novel Object Recognition | Rat | 0.3-3 mg/kg | i.p. |
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR by an agonist, potentiated by this compound, leads to an influx of Ca2+. This initiates downstream signaling cascades, including the activation of extracellular signal-regulated kinase (ERK), which is crucial for synaptic plasticity and cognitive enhancement.[3]
Caption: Signaling cascade initiated by α7 nAChR activation and potentiation by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cognitive-enhancing effects of this compound. These protocols are based on established methods for other α7 nAChR PAMs and should be optimized for this compound.
Protocol 1: Attentional Set-Shifting Task (ASST) in Rats
This task assesses cognitive flexibility, a key executive function often impaired in psychiatric disorders.
Caption: Workflow for the Attentional Set-Shifting Task.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in saline)
-
Male Lister Hooded or Sprague-Dawley rats (8-10 weeks old)
-
Attentional set-shifting apparatus
-
Digging medium (e.g., sawdust, shredded paper)
-
Odor cues (e.g., essential oils)
-
Food rewards (e.g., cereal pieces)
Procedure:
-
Food Restriction: Mildly food-restrict rats to 85-90% of their free-feeding body weight to motivate them to work for food rewards.
-
Habituation: Habituate the rats to the testing apparatus for 10 minutes on two consecutive days.
-
Training:
-
Simple Discrimination (SD): Rats learn to discriminate between two digging media to find a food reward.
-
Compound Discrimination (CD): Irrelevant odor cues are added to the digging media. The correct medium remains the same.
-
-
Drug Administration: Administer this compound (start with a dose range of 0.3-3 mg/kg, i.p.) or vehicle 30 minutes before the testing phase.
-
Testing:
-
Intra-Dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension (medium) remains the same.
-
Extra-Dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This is the key measure of cognitive flexibility.
-
-
Data Analysis: The primary endpoint is the number of trials required to reach a criterion of six consecutive correct trials for each stage. A reduction in trials to criterion in the EDS phase by this compound indicates enhanced cognitive flexibility.
Protocol 2: Contextual Fear Conditioning in Mice
This task assesses the ability to learn and remember an association between a neutral context and an aversive stimulus, a process dependent on the hippocampus.
Caption: Workflow for the Contextual Fear Conditioning Task.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6J mice (8-12 weeks old)
-
Fear conditioning apparatus with a grid floor for footshock delivery
-
Automated fear conditioning software for recording freezing behavior
Procedure:
-
Drug Administration: Administer this compound or vehicle 30 minutes before the training session.
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for 2 minutes.
-
Deliver a mild footshock (e.g., 2 seconds, 0.5 mA).
-
Repeat the footshock 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 30 seconds after the last shock.
-
-
Testing (Day 2):
-
24 hours after training, return the mouse to the same conditioning chamber.
-
Record freezing behavior (the complete absence of movement except for respiration) for 5 minutes. No footshock is delivered.
-
-
Data Analysis: The percentage of time spent freezing during the testing session is the primary measure of fear memory. An increase in freezing behavior in the this compound treated group compared to the vehicle group indicates enhanced memory consolidation.
Protocol 3: Western Blot for ERK Phosphorylation in Brain Tissue
This protocol allows for the assessment of the downstream molecular effects of this compound on a key signaling pathway involved in cognition.
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
Materials:
-
This compound
-
Vehicle
-
Rodents (rats or mice)
-
Dissection tools
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Drug Administration and Tissue Harvest: Administer this compound or vehicle to the animals. At a predetermined time point post-administration (e.g., 30-60 minutes), euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Protein Extraction: Homogenize the tissue in lysis buffer and centrifuge to pellet cellular debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK. An increase in this ratio in the this compound treated group would indicate activation of the downstream signaling pathway.
Disclaimer: These protocols provide a general framework. Researchers should consult the primary literature and optimize the procedures for their specific experimental conditions and in accordance with institutional animal care and use guidelines.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring A-867744 Effects on ACh-Evoked Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-867744 is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] As a Type II PAM, this compound enhances the receptor's response to agonists like acetylcholine (ACh) by increasing the peak current amplitude and markedly slowing the desensitization rate.[2] The α7 nAChR, a ligand-gated ion channel with high calcium permeability, is a key target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] These application notes provide detailed protocols for characterizing the effects of this compound on ACh-evoked currents using common electrophysiological techniques.
Data Presentation
The following table summarizes the quantitative data for the effects of this compound on human and rat α7 nAChRs expressed in Xenopus oocytes.
| Parameter | Species | Value | Reference |
| EC50 (Potentiation of ACh-evoked current) | Human | ~1 µM | [2] |
| Rat | 1.12 µM | [1] | |
| IC50 (Potentiation of ACh-evoked current) | Human | 0.98 µM | [3] |
| Rat | 1.12 µM | [3] | |
| Maximal Efficacy (Emax) | Rat | 733% of ACh-evoked current | [1] |
| Effect on Desensitization | Human & Rat | Causes essentially non-decaying currents at high concentrations | [2] |
| Selectivity | Human | No activity at 5-HT3A, α3β4, or α4β2 nAChRs | [3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the α7 nAChR and the general experimental workflow for measuring the effects of this compound.
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.
Caption: General experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Expression and Two-Electrode Voltage Clamp (TEVC) Recording of α7 nAChRs in Xenopus laevis Oocytes
1. Materials and Reagents
-
Xenopus laevis frogs
-
Human or rat α7 nAChR cRNA
-
Collagenase Type IA
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Oocyte incubation medium (ND96 supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recording solution (ND96)
-
Intracellular electrode solution (3 M KCl)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholine (ACh) stock solution (e.g., 1 M in water)
2. Oocyte Preparation and cRNA Injection
-
Harvest oocytes from an anesthetized female Xenopus laevis.
-
Digest the follicular membrane by incubating the oocytes in collagenase Type IA solution (1 mg/mL in ND96) for 60-90 minutes with gentle agitation.
-
Wash the oocytes thoroughly with ND96 solution to remove the collagenase and dissociated follicular cells.
-
Select healthy stage V-VI oocytes and inject each with 50 nL of α7 nAChR cRNA (e.g., 0.1-1 ng/oocyte).
-
Incubate the injected oocytes in oocyte incubation medium at 18°C for 2-5 days to allow for receptor expression.
3. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Place an oocyte in the recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (resistance of 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
To establish a baseline, apply a control concentration of ACh (e.g., 100 µM) for a short duration (e.g., 2-5 seconds) and record the evoked current. Allow for complete washout and recovery of the response between applications.
-
To measure the effect of this compound, pre-incubate the oocyte with the desired concentration of this compound in the recording solution for a defined period (e.g., 30-60 seconds).
-
While still in the presence of this compound, co-apply ACh at the control concentration and record the potentiated current.
-
To construct a dose-response curve for this compound, repeat steps 5 and 6 with a range of this compound concentrations.
-
To determine the effect of this compound on the ACh dose-response, apply a range of ACh concentrations in the absence and presence of a fixed concentration of this compound.
Protocol 2: Whole-Cell Patch-Clamp Recording from SH-SY5Y Cells Expressing α7 nAChRs
1. Materials and Reagents
-
SH-SY5Y cells stably or transiently expressing human or rat α7 nAChR
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Extracellular solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3 with NaOH.
-
Intracellular solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholine (ACh) stock solution (e.g., 1 M in water)
2. Cell Culture and Transfection (for transient expression)
-
Culture SH-SY5Y cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
For transient transfection, plate the cells onto glass coverslips in a 24-well plate.
-
When the cells are 50-70% confluent, transfect them with a plasmid containing the α7 nAChR cDNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for receptor expression before performing electrophysiological recordings.
3. Whole-Cell Patch-Clamp Electrophysiology
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell and clamp the membrane potential at -70 mV.
-
Apply a control concentration of ACh (e.g., 100 µM) using a rapid solution exchange system to evoke a baseline current.
-
To test the effect of this compound, pre-apply the desired concentration of the compound for a short period (e.g., 10-30 seconds) followed by co-application with ACh.
-
Record the potentiated current and allow for complete washout between applications.
-
Perform dose-response experiments as described in the TEVC protocol.
Data Analysis
-
Peak Current Amplitude: Measure the peak amplitude of the inward current evoked by ACh in the absence and presence of this compound. The potentiation can be calculated as a percentage increase relative to the control ACh response.
-
Desensitization Kinetics: Fit the decay phase of the ACh-evoked current to a single or double exponential function to determine the time constant(s) of desensitization. Compare the desensitization kinetics in the absence and presence of this compound.
-
Dose-Response Curves: Plot the normalized peak current amplitude as a function of the logarithm of the agonist or modulator concentration. Fit the data to the Hill equation to determine the EC₅₀ (or IC₅₀) and Hill slope.
Logical Relationship of this compound's Effect
The following diagram illustrates the logical relationship of how this compound modulates the α7 nAChR function.
Caption: Logical flow of this compound's modulatory action on α7 nAChR.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
A-867744 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with A-867744, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to an agonist, such as acetylcholine.[3] It is classified as a type II PAM, which means it can prolong the receptor's open state and reduce desensitization, leading to an augmented and sustained response to agonists.[4][5]
Q2: What is the known solubility of this compound in common laboratory solvents?
This compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. However, its aqueous solubility is limited. Specific solubility data is summarized in the table below.
Q3: Is this compound cell-permeable?
Yes, this compound is described as being brain-penetrant, which indicates that it can cross cell membranes.[1][6]
Q4: What are the recommended storage conditions for this compound?
For solid this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[2][7] Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2][7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: Aqueous Solubility Issues
Issue: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium).
This is a common issue due to the low aqueous solubility of this compound. Here are several potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in your aqueous solution is higher than its solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific buffer system by performing a solubility test. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid change in solvent polarity, leading to the compound "crashing out" of solution. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in the aqueous buffer. Then, add this intermediate dilution to the final volume. Always add the stock solution to the buffer, not the other way around, and do so dropwise while gently vortexing or stirring. |
| Low Temperature | The solubility of many organic compounds decreases at lower temperatures. | Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for your dilutions. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration can be toxic to cells. The goal is to keep the final DMSO concentration as low as possible, ideally below 0.1%. | Prepare a higher concentration stock solution in DMSO if possible, so a smaller volume is needed for dilution. However, be aware of the solubility limit in DMSO. Alternatively, consider using co-solvents. |
| pH of the Aqueous Buffer | The solubility of a compound can be pH-dependent. | While specific data for this compound is not available, you can empirically test if adjusting the pH of your buffer within a physiologically acceptable range improves solubility. |
| Buffer Components | Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility. | If possible, simplify your buffer for initial solubility tests to identify potential interactions. |
Data Presentation
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 40.29 | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2][7][8] |
| Ethanol | 10 | 4.03 | Gentle warming may be required to fully dissolve the compound.[1][8] |
Table 2: Example Formulations for In Vivo Use
| Formulation | Components | Final Concentration of this compound |
| Aqueous Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.21 mM) |
| Aqueous Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.21 mM) |
Note: For both in vivo formulations, the solutions are reported as clear, with the saturation point not determined.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 402.89 g/mol ).
-
Weigh the this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Maximum Soluble Concentration in an Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
-
-
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock in your pre-warmed aqueous buffer in the 96-well plate. Include a vehicle control (DMSO only) at the highest concentration used.
-
Visually inspect the wells for any signs of precipitation immediately after preparation and after a defined incubation period (e.g., 2 hours) at your experimental temperature (e.g., 37°C).
-
For a more quantitative measure, read the absorbance of the plate at ~600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
The highest concentration that remains clear both visually and by absorbance reading is the maximum working soluble concentration under your experimental conditions.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the α7 nAChR.
Caption: Experimental workflow for testing the aqueous solubility of this compound.
Caption: Troubleshooting decision tree for this compound precipitation in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
optimizing A-867744 concentration for maximal potentiation
Welcome to the technical support center for A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximal potentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). It binds to a site on the receptor that is different from the acetylcholine (ACh) binding site. This binding enhances the receptor's response to agonists like ACh and choline. This compound is classified as a type II PAM, which means it not only increases the peak current response but also slows down the receptor's desensitization, leading to a prolonged channel opening in the presence of an agonist.[1]
Q2: What is the recommended concentration range for this compound to achieve potentiation?
A2: The effective concentration of this compound can vary depending on the experimental system. For recombinant human and rat α7 nAChRs expressed in Xenopus oocytes, the EC50 for potentiation of acetylcholine-evoked currents is approximately 1 µM (specifically, 0.98 µM for human and 1.12 µM for rat receptors). In native neuronal preparations, such as rat hippocampal CA1 stratum radiatum interneurons, a concentration of 10 µM has been used to effectively increase choline-evoked α7 currents.[2] It is recommended to perform a concentration-response curve (e.g., 0.1 µM to 30 µM) to determine the optimal concentration for your specific assay.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM. It is also soluble in ethanol up to 10 mM with gentle warming. For most in vitro experiments, preparing a 10 mM or 100 mM stock solution in DMSO is a common practice.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year or -80°C for up to two years.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be selective for α7 nAChRs, with no significant activity at 5-HT3A, α3β4, or α4β2 nAChRs at concentrations typically used for α7 potentiation. However, it is worth noting that some second-generation α7 PAMs have been reported to inhibit α3β4 and α4β2 nAChRs at higher concentrations.[3] As with any pharmacological agent, it is advisable to include appropriate controls to rule out potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Problem: My this compound stock solution in DMSO is clear, but the compound precipitates when I dilute it into my aqueous experimental buffer.
-
Cause: This is a common issue for hydrophobic compounds when the final concentration of the organic solvent (DMSO) is too low to maintain solubility in the aqueous medium.
-
Solutions:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to keep this compound in solution. A final DMSO concentration of 0.1% is generally well-tolerated by most cell types, but you may need to go slightly higher. Always test the vehicle (DMSO) alone as a control to ensure it does not affect your experimental results.
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Pluronic F-127 or Tween 80, to your final working solution to improve solubility.
-
Sonication: Briefly sonicate the final working solution to aid in the dissolution of any microscopic precipitates.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.
-
Issue 2: Inconsistent or No Potentiation Observed
-
Problem: I am not observing the expected potentiation of the agonist response with this compound.
-
Causes and Solutions:
-
Suboptimal Agonist Concentration: The degree of potentiation by a PAM can be highly dependent on the agonist concentration used. If the agonist concentration is too high (saturating), the potentiating effect of the PAM may be masked. Conversely, if the agonist concentration is too low, the resulting signal may be too small to detect a significant potentiation.
-
Recommendation: Use a sub-saturating concentration of your agonist (e.g., acetylcholine or choline). An EC10 to EC20 concentration (the concentration that elicits 10-20% of the maximal agonist response) is a good starting point for observing robust potentiation.[4] It is advisable to perform an agonist concentration-response curve first to determine the EC10-EC20 value in your system.
-
-
Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Health and Receptor Expression: Verify the health of your cells and the expression of functional α7 nAChRs.
-
Incorrect this compound Concentration: Double-check your dilution calculations to ensure you are using the intended final concentration of this compound.
-
Issue 3: Direct Receptor Activation by this compound
-
Problem: I am observing a response when I apply this compound alone, without any agonist.
-
Cause: While this compound is primarily a PAM, some allosteric modulators can exhibit weak agonist activity at high concentrations. This is generally not a prominent feature of this compound.[1]
-
Solutions:
-
Concentration-Response Curve: Perform a concentration-response experiment with this compound alone to determine the threshold for any direct activation.
-
Use Lower Concentrations: If direct activation is observed, use lower concentrations of this compound that are still effective for potentiation but below the threshold for direct activation.
-
Control Experiments: Always include a control where this compound is applied in the absence of an agonist to quantify any direct effects.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound
| Experimental System | Agonist (Concentration) | This compound Concentration | Observed Effect | Reference |
| Xenopus oocytes (human α7 nAChR) | Acetylcholine | ~0.98 µM (EC50) | Potentiation of agonist-evoked current | |
| Xenopus oocytes (rat α7 nAChR) | Acetylcholine | ~1.12 µM (EC50) | Potentiation of agonist-evoked current | |
| Rat Hippocampal CA1 Interneurons | Choline | 10 µM | Increased choline-evoked α7 currents | [2] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of this compound Potentiation in Hippocampal Slices
This protocol is adapted from methodologies used for studying nicotinic receptor modulation in hippocampal interneurons.
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rats or mice according to standard laboratory procedures.
-
Recording Setup:
-
Use a submerged-style recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a rate of 2-3 ml/min, maintained at 30-32°C.
-
Visualize CA1 stratum radiatum interneurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Perform whole-cell patch-clamp recordings in voltage-clamp mode.
-
-
Solutions:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (in mM): 130 Cs-gluconate, 10 HEPES, 5 NaCl, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
-
Agonist Solution: Prepare a stock solution of choline chloride in water. Dilute to the final working concentration (e.g., 1 mM) in aCSF.
-
This compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in aCSF to the final desired concentrations (e.g., 0.1, 1, 10, 30 µM).
-
-
Experimental Procedure:
-
Establish a stable whole-cell recording from a CA1 interneuron.
-
Apply the agonist (e.g., 1 mM choline) for a short duration (e.g., 2-5 seconds) using a local perfusion system to elicit a baseline α7 nAChR-mediated current.
-
Wash the slice with aCSF until the current returns to baseline.
-
Pre-incubate the slice with the desired concentration of this compound for 2-5 minutes.
-
Co-apply the agonist and this compound for the same duration as the baseline application.
-
Record the potentiated current.
-
Wash out this compound and the agonist. Repeat with different concentrations of this compound to generate a concentration-response curve.
-
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound. Express the potentiated response as a percentage of the baseline response.
Protocol 2: Calcium Imaging of α7 nAChR Activity using this compound in SH-SY5Y Cells
This protocol provides a general framework for using this compound in a calcium imaging assay with a neuroblastoma cell line endogenously or exogenously expressing α7 nAChRs.
-
Cell Culture: Culture SH-SY5Y cells expressing α7 nAChRs on glass-bottom dishes suitable for fluorescence microscopy.
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM, 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells gently with the buffer to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
-
Solutions:
-
Imaging Buffer: HBSS with 20 mM HEPES and 2 mM CaCl2.
-
Agonist Solution: Prepare a stock solution of acetylcholine in water. Dilute to the final working concentration (e.g., EC20) in the imaging buffer.
-
This compound Solution: Prepare a 10 mM stock solution in DMSO. Dilute to the final desired concentrations in the imaging buffer.
-
-
Imaging Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a camera for time-lapse imaging.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Apply the agonist at its EC20 concentration and record the change in fluorescence.
-
Wash the cells with imaging buffer.
-
Pre-incubate the cells with the desired concentration of this compound for 2-5 minutes.
-
Co-apply the agonist and this compound and record the potentiated calcium response.
-
Perform experiments with different concentrations of this compound.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0).
-
Compare the ΔF/F0 in response to the agonist alone versus the agonist plus this compound.
-
Visualizations
Caption: α7 nAChR signaling with and without this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
preventing A-867744 degradation in stock solutions
Welcome to the technical support center for A-867744. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO, with concentrations of 100 mM or greater being achievable.[1][3][4] For cellular experiments, it is crucial to use high-purity, anhydrous (hygroscopic) DMSO to minimize the introduction of water, which can affect compound stability.[1][2][3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To ensure the long-term stability of your this compound stock solution, it is recommended to aliquot it into single-use volumes and store them at -80°C.[1][2][3] Under these conditions, the solution is stable for up to two years.[1][2][3] For shorter-term storage (up to one year), -20°C is also acceptable.[1][2][3] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[5][6]
Q3: Can I store this compound in its solid form?
A3: Yes, this compound as a solid powder is stable for extended periods. For long-term storage (up to 3 years), it should be kept at -20°C.[2][3] For shorter durations (up to 2 years), storage at 4°C is also an option.[2][3] It is advisable to bring the vial to room temperature in a desiccator before opening to prevent condensation.[7]
Q4: My this compound solution has precipitated. What should I do?
A4: If you observe precipitation in your stock solution, do not use it directly. First, try to redissolve the compound by gentle warming and/or sonication.[1][2] If the precipitate does not dissolve, it is best to prepare a fresh stock solution.[8] To avoid precipitation when diluting the DMSO stock into aqueous buffers, it is recommended to make intermediate dilutions in DMSO before adding to the final aqueous medium.[7]
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time
Symptoms:
-
Diminished or inconsistent results in biological assays.
-
A gradual decrease in the expected pharmacological effect.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | This compound contains a benzenesulfonamide and a pyrrole moiety, which can be susceptible to degradation. Ensure proper storage conditions are maintained (-80°C for long-term storage).[1][2][3] Avoid exposure to strong acids or bases, as sulfonamides can undergo hydrolysis.[1][7][8] Protect the solution from light to prevent potential photodegradation.[8] |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use volumes to minimize the number of times the main stock is thawed.[5][6] |
| Solvent Quality | Use high-purity, anhydrous DMSO to prepare stock solutions.[1][2][3] Water content in DMSO can promote hydrolysis of the compound.[7] |
Issue 2: Incomplete Solubilization or Precipitation
Symptoms:
-
Visible particulate matter in the stock solution.
-
Cloudiness or precipitation upon dilution into aqueous media.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility in the Chosen Solvent | While highly soluble in DMSO, ensure you are not exceeding the solubility limit. If using other solvents like ethanol, gentle warming may be required to achieve a concentration of 10 mM.[4] |
| "Salting Out" Effect | When diluting a concentrated DMSO stock into an aqueous buffer, the compound can precipitate. To mitigate this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous experimental medium.[7] |
| Incorrect pH of the Final Solution | The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, consider if the pH of your final assay buffer is appropriate. |
Data Summary
This compound Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | Up to 3 years | [2][3] |
| Solid (Powder) | 4°C | Up to 2 years | [2][3] |
| In DMSO | -80°C | Up to 2 years | [1][2][3] |
| In DMSO | -20°C | Up to 1 year | [1][2][3] |
This compound Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 100 mM | [1][3][4] |
| Ethanol | 10 mM (with gentle warming) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature in a desiccator.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Carefully weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. (Molecular Weight of this compound: 402.89 g/mol )
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][2]
-
Aliquot the stock solution into single-use, tightly sealed tubes.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: A logical workflow for troubleshooting this compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting A-867744 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] It binds to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to an agonist. A unique characteristic of this compound is its dual modulatory behavior. In the presence of a prolonged application of an agonist, it acts as a typical Type II PAM, slowing the receptor's desensitization and prolonging the ion channel opening.[2] However, with brief agonist pulses, it behaves more like a Type I PAM, increasing the peak current with less effect on desensitization kinetics.[2] This dual nature is crucial to consider when designing and interpreting experiments.
Q2: What is the potency and selectivity of this compound?
This compound exhibits an EC50 of approximately 1.0 µM for potentiating acetylcholine-evoked currents at human α7 nAChRs.[1][3] It is reported to be selective, showing no activity at 5-HT3A receptors.[3][4] While some reports indicate no activity at α3β4 and α4β2 nAChRs, other studies suggest that, like some other Type II PAMs, this compound can inhibit the function of these nAChR subtypes.[4][5]
Q3: What are the known off-target effects of this compound?
Direct off-target binding to other receptors appears to be minimal, with studies indicating no activity at the 5-HT3A receptor.[3][4] However, an important consideration is the potential for inhibitory effects on other nAChR subtypes, specifically α3β4 and α4β2.[5] Additionally, as a Type II PAM, this compound's potentiation of α7 nAChR activity leads to downstream signaling, primarily through increased intracellular calcium (Ca2+) influx and subsequent activation of pathways like ERK1/2 phosphorylation. While one study has shown this compound is not cytotoxic, it is important to consider that excessive and prolonged elevation of intracellular Ca2+ can be a concern with highly potent Type II PAMs.[6]
Q4: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol. For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been described.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] Stock solutions should be stored at -20°C or -80°C to ensure stability.[1]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in functional assays.
-
Possible Cause: The dual Type I/Type II PAM behavior of this compound is highly dependent on the duration of the agonist application. Brief applications will favor a Type I effect (peak current enhancement), while prolonged applications will result in a Type II effect (prolonged channel opening and reduced desensitization).
-
Solution: Carefully control and document the timing of agonist application in your experimental protocol. Consider whether a Type I or Type II effect is more relevant to your biological question. It may be necessary to test both short and long agonist application times to fully characterize the effect of this compound in your system.
Problem 2: Lack of potentiation or weak effect of this compound.
-
Possible Cause: The concentration of the co-applied agonist may be suboptimal. PAMs enhance the effect of an agonist, so an appropriate concentration of agonist is required to observe the modulatory effect.
-
Solution: Perform a concentration-response curve for your agonist of choice (e.g., acetylcholine, choline) in your specific assay system. For assessing the effect of this compound, use an agonist concentration that elicits a submaximal response (typically in the EC10-EC20 range).
-
Possible Cause: The expression level of α7 nAChRs in your cell line or tissue preparation may be too low.
-
Solution: Confirm the expression of functional α7 nAChRs in your experimental system using techniques such as Western blotting, qPCR, or by testing a known α7 nAChR agonist.
Problem 3: Observing inhibitory effects in your experimental system.
-
Possible Cause: Your cells or tissue may express α3β4 or α4β2 nAChRs, which can be inhibited by this compound.
-
Solution: Characterize the nAChR subtype expression in your experimental model. If α3β4 or α4β2 receptors are present, consider using a more specific α7 nAChR agonist or using a cell line with a more defined nAChR expression profile.
Problem 4: Suspected cytotoxicity in your cell-based assays.
-
Possible Cause: Although this compound has been reported to be non-cytotoxic, prolonged and excessive influx of Ca2+ due to the potentiation of α7 nAChR activity by a Type II PAM can potentially lead to cell death in sensitive cell types or under certain experimental conditions.
-
Solution: Perform a cell viability assay (e.g., MTT, LDH) with a range of this compound concentrations in the presence of your chosen agonist. If cytotoxicity is observed, consider reducing the concentration of this compound or the agonist, or decreasing the incubation time.
Data Presentation
Table 1: On-Target Potency of this compound
| Receptor Subtype | Species | Assay System | Agonist | Parameter | Value | Reference |
| α7 nAChR | Human | Xenopus oocytes | Acetylcholine | EC50 | ~1.0 µM | [1][3] |
| α7 nAChR | Rat | Xenopus oocytes | Acetylcholine | EC50 | 1.12 µM | [4] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Species | Assay System | Effect | Quantitative Data | Reference |
| 5-HT3A | Human | Xenopus oocytes | No activity | Not reported | [3][4] |
| α3β4 nAChR | Human | Not specified | Inhibition | IC50 not specified | [5] |
| α4β2 nAChR | Human | Not specified | Inhibition | IC50 not specified | [5] |
Experimental Protocols
Note: The following are generalized protocols based on published literature. Researchers should optimize these protocols for their specific experimental systems.
1. Electrophysiology (Two-Electrode Voltage Clamp in Xenopus oocytes)
-
Objective: To measure the potentiation of acetylcholine-evoked currents by this compound at α7 nAChRs.
-
Materials:
-
Xenopus oocytes expressing human α7 nAChRs.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., Ba2+ Ringer's solution).
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare oocytes expressing α7 nAChRs.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Clamp the oocyte at a holding potential of -50 mV to -70 mV.
-
Establish a stable baseline current.
-
Apply a control pulse of ACh (at a submaximal concentration, e.g., EC10-EC20) and record the current response.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with the desired concentration of this compound for a defined period (e.g., 1-5 minutes).
-
Co-apply ACh and this compound and record the potentiated current response.
-
Wash out this compound and ACh.
-
Repeat with a range of this compound concentrations to generate a concentration-response curve.
-
-
Data Analysis: Measure the peak amplitude and/or the area under the curve of the current responses. Normalize the potentiated responses to the control ACh response and plot against the this compound concentration to determine the EC50.
2. Calcium Imaging (FLIPR Assay)
-
Objective: To measure the potentiation of agonist-induced intracellular calcium influx by this compound.
-
Materials:
-
Cell line endogenously or recombinantly expressing α7 nAChRs (e.g., PC12, SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
α7 nAChR agonist (e.g., PNU-282987, acetylcholine, or choline).
-
This compound stock solution in DMSO.
-
Fluorometric Imaging Plate Reader (FLIPR).
-
-
Procedure:
-
Plate cells in a 96- or 384-well plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer.
-
Place the cell plate in the FLIPR instrument.
-
Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 5-15 minutes).
-
Add the α7 nAChR agonist (at a submaximal concentration) and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis: Measure the peak fluorescence response or the area under the curve. Subtract the background fluorescence and normalize the data to a control (agonist alone). Plot the normalized response against the this compound concentration to determine the EC50.
Visualizations
Caption: Signaling pathway of this compound at the α7 nAChR.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Brain Penetrance of A-867744
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The focus of this guide is to address common challenges and provide actionable strategies for improving its brain penetrance in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] It does not activate the receptor on its own but enhances the effect of the endogenous agonist, acetylcholine, by binding to an allosteric site on the receptor.[2] This modulation leads to an increase in the frequency and duration of the ion channel opening, thereby amplifying the downstream signaling cascade. This compound is classified as a type II PAM, which means it can significantly prolong the receptor's activation state.[1]
Q2: Is this compound brain penetrant?
Yes, this compound is described as a brain-penetrant molecule.[3] However, for many α7 nAChR PAMs, the brain-to-plasma concentration ratio is often less than or equal to one, suggesting that achieving high concentrations in the central nervous system (CNS) can be a challenge.[4]
Q3: What are the main signaling pathways activated by the α7 nAChR?
The activation of the α7 nAChR, a ligand-gated ion channel with high calcium permeability, triggers several downstream signaling cascades. The two primary pathways implicated in its neuroprotective and cognitive-enhancing effects are:
-
The PI3K/Akt Pathway: Influx of Ca²⁺ through the α7 nAChR can activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). This pathway is crucial for promoting cell survival and plasticity.
-
The JAK2/STAT3 Pathway: The α7 nAChR can also associate with Janus Kinase 2 (JAK2). Upon receptor activation, JAK2 phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3), which then translocates to the nucleus to regulate gene expression related to anti-inflammatory and pro-survival responses.
Q4: What are the potential therapeutic applications of this compound?
Due to its role in modulating cholinergic signaling in the brain, this compound and other α7 nAChR PAMs have been investigated for their potential in treating cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][5]
Troubleshooting Guide: Improving this compound Brain Penetrance
This guide addresses common issues that may arise during in vivo studies with this compound and offers potential solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or undetectable brain concentrations of this compound. | Poor solubility of the compound in the chosen vehicle. | - Optimize Vehicle Formulation: this compound is soluble in DMSO and ethanol. For in vivo administration, a common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline, or corn oil. Ensure the final concentration of DMSO is low to avoid toxicity. - Consider Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound in the vehicle. |
| Inefficient absorption from the administration site (e.g., intraperitoneal or oral). | - Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies and generally offers better bioavailability than oral administration for many compounds. However, oral gavage can also be effective if the compound has good oral bioavailability. - Dose Escalation: If brain concentrations are low, a careful dose-escalation study may be necessary. Monitor for any potential adverse effects. | |
| High plasma protein binding. | - Measure Unbound Fraction: The biologically active concentration is the unbound fraction of the drug. While total brain-to-plasma ratio is a useful metric, determining the unbound concentration in both plasma and brain (Kp,uu) will provide a more accurate measure of target engagement. - Co-administration with Displacers (Advanced): In some research settings, co-administration with a compound that displaces the drug from plasma proteins can increase the free fraction, but this can also alter the overall pharmacokinetics and should be approached with caution. | |
| Variability in brain concentrations between animals. | Inconsistent administration technique. | - Standardize Injection Procedure: Ensure consistent injection volume, speed, and location for IP injections. For oral gavage, ensure the compound is delivered directly to the stomach. - Fasting: For oral administration, fasting the animals overnight can reduce variability in gastric emptying and absorption. |
| Animal-to-animal differences in metabolism. | - Use of Inbred Strains: Using genetically homogenous inbred strains of mice or rats can help reduce metabolic variability. - Pharmacokinetic Profiling: Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax) in both plasma and brain to ensure that tissue collection for your efficacy studies is timed appropriately. | |
| Lack of expected CNS-mediated pharmacological effect despite detectable brain concentrations. | Insufficient target engagement. | - Relate Brain Concentration to In Vitro Potency: Compare the measured unbound brain concentrations to the in vitro EC50 or IC50 values for this compound's potentiation of the α7 nAChR. The brain concentration should ideally be several-fold higher than the in vitro potency to ensure adequate target engagement. - Re-evaluate Dose: The administered dose may need to be increased to achieve therapeutic concentrations in the brain. |
| Rapid metabolism in the brain. | - Inhibition of Brain Efflux Transporters (Advanced): this compound may be a substrate for efflux transporters at the blood-brain barrier (e.g., P-glycoprotein). Co-administration with known inhibitors of these transporters can increase brain retention. This is a complex experimental approach and requires careful consideration of potential drug-drug interactions. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for this compound and a comparable α7 nAChR PAM.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| EC₅₀ (ACh-evoked currents) | Human | 0.98 µM | [3] |
| EC₅₀ (ACh-evoked currents) | Rat | 1.12 µM | [3] |
Table 2: In Vivo Brain Concentrations of a Comparable α7 nAChR PAM (Compound 6)
| Animal Model | Dose & Route | Time Post-Dose | Brain Concentration | Reference |
| DBA/2 Mice | 0.3 mg/kg, i.v. | 10 min | ≈ 1 µM | [6] |
| DBA/2 Mice | 0.3 mg/kg, i.v. | 90 min | ≈ 0.3 µM | [6] |
| NSA Mice | 0.3 mg/kg, oral | 120-150 min (Cₘₐₓ) | ≈ 0.3 µM | [6] |
Experimental Protocols
1. In Vivo Administration of an α7 nAChR PAM (Adapted for this compound)
This protocol is adapted from a study using PNU-120596, another α7 nAChR PAM, and provides a starting point for the in vivo administration of this compound.[7]
-
Vehicle Preparation:
-
Prepare a 1:1:18 vehicle solution consisting of 1 volume of ethanol, 1 volume of Emulphor-620, and 18 volumes of distilled water.
-
Alternatively, for a suspension, this compound can be prepared in a vehicle of 10% DMSO and 90% Corn Oil.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the this compound powder in the appropriate vehicle. If using the DMSO/Corn Oil vehicle, first dissolve the compound in DMSO and then add the corn oil.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
-
Administration:
-
Administer the this compound solution to the animals via intraperitoneal (IP) injection.
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
2. Brain Tissue Homogenization and Analysis
-
Tissue Collection: At the desired time point after this compound administration, euthanize the animal according to approved institutional protocols.
-
Brain Extraction: Perfuse the animal with ice-cold saline to remove blood from the brain. Quickly dissect the brain and rinse it in ice-cold saline.
-
Homogenization:
-
Weigh the brain tissue.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue (e.g., 4 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Sample Processing:
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in the supernatant using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Similarly, analyze the concentration of this compound in plasma samples collected at the same time point.
-
Calculate the brain-to-plasma concentration ratio.
-
Visualizations
Caption: Workflow for optimizing this compound brain penetrance.
Caption: Key signaling pathways modulated by α7 nAChR activation.
References
- 1. Preclinical Systemic Pharmacokinetics, Dose Proportionality, and Central Nervous System Distribution of the ATM Inhibitor WSD0628, a Novel Radiosensitizer for the Treatment of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated administration of alpha7 nicotinic acetylcholine receptor (nAChR) agonists, but not positive allosteric modulators, increases alpha7 nAChR levels in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain Distribution of Drugs: Pharmacokinetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An allosteric modulator of the alpha7 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
A-867744 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of A-867744, a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChR).[1][2][3] Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. How should I store this compound upon receipt?
Upon receipt, this compound powder should be stored at +4°C for up to two years or at -20°C for up to three years.[4][5]
2. What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM (40.29 mg/mL).[2][3][6][7] this compound is also soluble in ethanol up to 10 mM with gentle warming.[2][3][6][7] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened vial or a properly stored anhydrous grade of DMSO to ensure maximum solubility.[1][4][5]
3. How should I store stock solutions of this compound?
Stock solutions of this compound in an organic solvent such as DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one year or at -80°C for up to two years.[1][4][5]
4. What is the stability of this compound in aqueous solutions or cell culture media?
There is limited published data on the long-term stability of this compound in aqueous solutions. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[5][6] For in vitro experiments, it is best practice to prepare working solutions fresh from a DMSO stock solution just before use.
5. How can I prepare this compound for in vivo administration?
Two common protocols for preparing this compound for in vivo use to achieve a clear solution with a solubility of at least 2.5 mg/mL are:[1]
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solvents should be added sequentially and mixed thoroughly.[1]
-
Protocol 2: 10% DMSO and 90% Corn Oil. The solvents should be added sequentially and mixed thoroughly.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution | Improper storage (e.g., repeated freeze-thaw cycles, moisture absorption by DMSO). | Discard the solution and prepare a fresh stock solution using a new aliquot of this compound and fresh, anhydrous DMSO. |
| Precipitation observed in working solution | Low solubility in the aqueous buffer or medium. | If precipitation occurs during the preparation of a working solution, gentle warming and/or sonication can be used to aid dissolution.[1] Consider if the final concentration of DMSO is sufficient to maintain solubility. |
| Inconsistent or unexpected experimental results | Degradation of this compound in the working solution. | Always prepare aqueous working solutions fresh before each experiment. Avoid storing this compound in aqueous buffers for extended periods. |
| Inaccurate concentration of the stock solution. | Verify the calculations for preparing the stock solution. If possible, confirm the concentration using an appropriate analytical method. | |
| Issues with the biological system (e.g., cell health, receptor expression). | Ensure the health and viability of your cells and confirm the expression of the α7 nAChR. |
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid (Powder) | +4°C | Up to 2 years[4][5] |
| -20°C | Up to 3 years[4][5] | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year[1][4][5] |
| -80°C | Up to 2 years[1][4][5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 100 mM (≥ 40.29 mg/mL)[3][6][7] | Use fresh, anhydrous DMSO.[1][4][5] |
| Ethanol | 10 mM (4.03 mg/mL)[3][6][7] | Gentle warming may be required.[3][6][7] |
Experimental Protocols & Visualizations
Preparation of a 10 mM Stock Solution in DMSO
This workflow outlines the steps for preparing a stock solution of this compound.
Troubleshooting Workflow for Inconsistent Results
This decision tree can help diagnose issues when experimental results with this compound are not as expected.
This compound Mechanism of Action
This compound is a Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It binds to a site on the receptor that is distinct from the acetylcholine (ACh) binding site. This binding potentiates the receptor's response to an agonist like ACh.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Potential A-867744-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using A-867744, a potent, selective, type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). While published studies in specific cell lines have not shown this compound to be cytotoxic, its mechanism of action, which involves prolonging the opening of the Ca2+-permeable α7 nAChR channel, raises the potential for calcium overload-induced cytotoxicity under certain experimental conditions. This guide is designed to help you troubleshoot unexpected cell death and ensure the robustness of your experimental results.
Troubleshooting Guide
Here are answers to specific issues you might encounter during your experiments with this compound.
Question 1: I am observing unexpected cell death in my cultures treated with this compound. Where should I start my investigation?
Answer: When encountering unexpected cytotoxicity, it is crucial to first verify the fundamental parameters of your experiment.
-
Confirm Reagent Integrity:
-
Ensure your this compound stock solution is correctly prepared and has been stored properly to prevent degradation. Refer to the solubility and storage data in Table 2.
-
Verify the purity of the this compound lot you are using.
-
-
Optimize Concentration and Exposure Time:
-
This compound potentiates acetylcholine (ACh)-evoked currents with an EC50 value of approximately 1 µM[1]. In studies where no cytotoxicity was observed, concentrations up to 30 µM were used for 24 to 72 hours in PC12 and primary rat cortical neurons[2].
-
Troubleshooting Step: Perform a dose-response and time-course experiment to identify a non-toxic concentration and exposure window for your specific cell type. Start with a concentration range of 0.1 µM to 10 µM.
-
-
Review Cell Culture Conditions:
-
Ensure your cells are healthy and not overly confluent before treatment.
-
Check for any contaminants in your cell culture.
-
Be aware that the presence of endogenous α7 nAChR agonists (like choline in some culture media) could be potentiated by this compound.
-
Question 2: I have validated my experimental setup, but cytotoxicity persists. Could this be an on-target effect related to excessive α7 nAChR activation?
Answer: Yes, it is possible. As a type II PAM, this compound prolongs the desensitization of α7 nAChRs, leading to sustained Ca2+ influx upon agonist binding[2]. Excessive intracellular calcium can trigger various cell death pathways[3][4][5].
-
Troubleshooting Step: To determine if the observed cytotoxicity is mediated by α7 nAChR, perform a co-treatment experiment with a selective α7 nAChR antagonist, such as methyllycaconitine (MLA). If MLA rescues the cells from this compound-induced death, it strongly suggests an on-target effect due to receptor over-activation.
Question 3: How can I identify the specific cell death pathway being activated (e.g., apoptosis, necroptosis)?
Answer: Differentiating the mode of cell death is a critical step in understanding the cytotoxic mechanism.
-
Apoptosis: This is a programmed form of cell death characterized by cell shrinkage, membrane blebbing, and activation of a family of proteases called caspases.
-
Detection Method: Use a Caspase-3 activity assay to measure the activity of the key executioner caspase. An increase in caspase-3 activity is a hallmark of apoptosis.
-
Troubleshooting Tool: Co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK. If the inhibitor prevents cell death, apoptosis is the likely mechanism.
-
-
Necroptosis: This is a regulated form of necrosis that is independent of caspases and is mediated by the kinases RIPK1 and RIPK3, and the pseudokinase MLKL[6].
-
Detection Method: The most reliable way to identify necroptosis is to detect the phosphorylation of MLKL (p-MLKL) via Western blotting[7][8].
-
Troubleshooting Tool: Use specific inhibitors of necroptosis. Co-treat with a RIPK1 inhibitor (e.g., Necrostatin-1) or a RIPK3 inhibitor. If these inhibitors rescue your cells, necroptosis is likely involved.
-
Question 4: Is it possible that off-target effects of this compound are responsible for the cytotoxicity?
Answer: While this compound is reported to be selective for α7 nAChRs over 5-HT3A, α3β4, and α4β2 nAChRs at tested concentrations, off-target effects at higher concentrations or in different cellular contexts cannot be entirely ruled out[9]. Some studies have shown that this compound can inhibit responses of α3β4 and α4β2 nAChRs[10].
-
Troubleshooting Step:
-
If possible, use a cell line that does not express the potential off-target receptors to see if the cytotoxicity is still present.
-
Compare the effects of this compound with another structurally different α7 nAChR type II PAM. If both induce similar cytotoxicity, it is more likely an on-target effect.
-
Question 5: Could secondary effects like Endoplasmic Reticulum (ER) Stress or Reactive Oxygen Species (ROS) production be implicated in the cell death?
Answer: Yes, sustained calcium overload can lead to both ER stress and the generation of ROS, which can independently or collectively contribute to cell death.
-
ER Stress: The ER is a major intracellular calcium store. Disruption of ER calcium homeostasis can trigger the unfolded protein response (UPR) and, if prolonged, lead to apoptosis[11][12][13][14].
-
Detection Method: Assess the expression of ER stress markers, such as phosphorylated PERK, IRE1α, or ATF6, by Western blotting.
-
-
Reactive Oxygen Species (ROS): Calcium overload in mitochondria can disrupt the electron transport chain, leading to the production of ROS[15][16][17][18].
-
Detection Method: Use fluorescent probes like DCFDA or MitoSOX to measure intracellular or mitochondrial ROS levels, respectively.
-
Troubleshooting Tool: Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to determine if scavenging ROS can mitigate the cytotoxicity.
-
Frequently Asked Questions (FAQs)
Is this compound generally considered to be cytotoxic? No. Published studies using PC12 cells and primary rat cortical neurons have shown that this compound does not have a detrimental effect on cell integrity or viability at concentrations up to 30 µM[2][19]. However, the potential for Ca2+-induced toxicity due to prolonged α7 nAChR activation exists, especially in other cell types or under different experimental conditions[19].
What is the mechanism of action of this compound? this compound is a type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor. It binds to a site on the receptor that is different from the acetylcholine binding site. This binding potentiates the receptor's response to an agonist (like acetylcholine or choline) and, characteristic of type II PAMs, significantly slows the receptor's desensitization, leading to a prolonged ion channel opening[1][2].
What are the recommended working concentrations for in vitro experiments? The EC50 for this compound's potentiation of ACh-evoked currents is approximately 1 µM[1][20]. For functional assays, concentrations in the range of 1-10 µM are commonly used[1]. If you are observing cytotoxicity, it is recommended to perform a dose-response curve starting from a lower concentration (e.g., 0.1 µM).
How should I prepare and store this compound? this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming)[9]. It is recommended to prepare a concentrated stock solution in DMSO, which can be stored at -20°C for up to a year or at -80°C for up to two years[21][22]. Aliquot the stock solution to avoid repeated freeze-thaw cycles. For in vivo experiments, the working solution should be prepared fresh on the same day[21].
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Species | Value | Receptor/Channel | Reference |
| EC50 | Human | 0.98 µM | α7 nAChR | [9] |
| EC50 | Rat | 1.12 µM | α7 nAChR | [9][20] |
Table 2: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (248.21 mM) | [22] |
| Ethanol | 10 mM (with gentle warming) | [9] |
| Storage (Stock Solution) | ||
| -20°C | 1 year | [21][22] |
| -80°C | 2 years | [21][22] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of viability[23][24][25][26].
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and controls, including vehicle-only) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Remove the culture medium from the wells and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from the experimental wells. Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key marker of apoptosis, by detecting the cleavage of a colorimetric substrate (e.g., DEVD-pNA)[6][27][28][29].
-
Sample Preparation:
-
Treat cells with this compound as desired. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Collect both adherent and suspension cells and pellet them by centrifugation (1-5 x 10^6 cells).
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer, incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add 50-200 µg of protein from each sample lysate per well. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare a reaction buffer containing 10 mM DTT. Add 50 µL of this 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well to achieve a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance readings of the this compound-treated samples to the negative control to determine the fold-increase in caspase-3 activity.
Protocol 3: Detection of Necroptosis by Western Blotting for Phospho-MLKL
This protocol provides a method to detect the activation of the necroptosis pathway[7][8][30].
-
Cell Treatment and Lysis:
-
Treat cells with this compound. Include appropriate controls: a negative control (vehicle) and a positive control for necroptosis induction (e.g., TNFα + a pan-caspase inhibitor like z-VAD-fmk in a responsive cell line like HT-29).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated MLKL (e.g., at Ser358).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: An increased band intensity for phospho-MLKL in the this compound-treated samples compared to the negative control indicates the activation of necroptosis. It is recommended to also probe for total MLKL and a loading control (e.g., GAPDH or β-actin) for normalization.
Mandatory Visualizations
Caption: Potential signaling pathways for this compound-induced cytotoxicity.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
References
- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of α7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 9. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 10. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulation of alpha-7 nicotinic receptors promotes cell death by inducing Ca(2+) release from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium and apoptosis: ER-mitochondria Ca2+ transfer in the control of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nicotine-Induced Endoplasmic Reticulum Stress and Airway Smooth Muscle Cell Proliferation Is Mediated by α7nAChR and Chaperones-RIC-3 and TMEM35 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of nicotinic acetylcholine receptor prevents the production of reactive oxygen species in fibrillar beta amyloid peptide (1-42)-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Positive Allosteric Modulation of alpha7-Nicotinic Cholinergic Receptors by GAT107 Increases Bacterial Lung Clearance in Hyperoxic Mice by Decreasing Oxidative Stress in Macrophages [mdpi.com]
- 17. Mitochondrial reactive oxygen species inactivate neuronal nicotinic acetylcholine receptors and induce long-term depression of fast nicotinic synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactive oxygen species regulate signaling pathways induced by M1 muscarinic receptors in PC12M1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Positive allosteric modulation of alpha7 neuronal nicotinic acetylcholine receptors: lack of cytotoxicity in PC12 cells and rat primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. abcam.com [abcam.com]
- 30. bioradiations.com [bioradiations.com]
minimizing variability in A-867744 experimental results
Welcome to the technical support center for A-867744. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results obtained using this potent and selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] As a PAM, it does not directly activate the receptor but enhances the response of the receptor to an orthosteric agonist like acetylcholine (ACh). It binds to an allosteric site on the receptor, distinct from the agonist binding site. This binding event increases the apparent potency and efficacy of the agonist. This compound is characterized by a fast onset and offset of modulation.
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming).[2] For long-term storage, it is recommended to store the solid compound at +4°C.[2] Stock solutions in DMSO can be stored at -20°C or -80°C. To minimize variability from freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
Q3: Is this compound selective for the α7 nAChR?
This compound exhibits high selectivity for the α7 nAChR. Studies have shown that it displays no significant activity at α3β4 and α4β2 nAChR subtypes at concentrations where it potentiates α7 nAChRs. However, as with any pharmacological tool, off-target effects can be observed at higher concentrations. It is crucial to use the lowest effective concentration to maintain selectivity.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
Possible Causes & Solutions:
-
Inconsistent Agonist Concentration: The potentiating effect of this compound is highly dependent on the concentration of the orthosteric agonist (e.g., acetylcholine). Small variations in the agonist concentration, especially when using a concentration on the steep part of the agonist's dose-response curve (e.g., EC20), can lead to significant differences in the observed potentiation.
-
Recommendation: Prepare a fresh, large batch of agonist solution for each experiment to ensure consistency. Carefully determine the EC20 or a similar submaximal concentration of your agonist in your specific experimental system before starting potentiation experiments.
-
-
Compound Instability in Aqueous Solutions: While this compound is stable as a solid and in DMSO stock, its stability in aqueous cell culture media over extended periods (hours to days) may be limited. Degradation of the compound during the experiment will lead to a decrease in its effective concentration and thus, reduced potentiation.
-
Recommendation: For long-term experiments, it is advisable to perform a stability test of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration by HPLC or a similar method. If instability is detected, consider more frequent media changes or a different experimental design with shorter incubation times.
-
-
Cell Health and Passage Number: The expression levels and sensitivity of α7 nAChRs can vary with cell health, confluence, and passage number.
-
Recommendation: Use cells that are in a healthy, logarithmic growth phase. Maintain a consistent cell seeding density and use cells within a defined, narrow range of passage numbers for all experiments.
-
-
Pipetting Errors: Inconsistent volumes of agonist or this compound solutions will directly impact the final concentrations and lead to variability.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. For multi-well plate assays, consider using automated liquid handlers for improved precision.
-
Issue 2: Lower than Expected Potentiation
Possible Causes & Solutions:
-
Suboptimal Agonist Concentration: If the agonist concentration is too low or too high (saturating), the potentiation by this compound may be less pronounced.
-
Recommendation: Perform a full agonist dose-response curve in the presence of a fixed concentration of this compound to determine the optimal agonist concentration for observing potentiation.
-
-
Compound Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.
-
Recommendation: Use low-adhesion plasticware. Pre-rinsing pipette tips with the solution before dispensing can also help.
-
-
Incorrect pH of Buffer: The activity of ion channels can be sensitive to the pH of the extracellular solution.
-
Recommendation: Ensure that the pH of all buffers and media is consistent and within the optimal range for your cells and the α7 nAChR (typically pH 7.2-7.4).
-
Issue 3: Inconsistent Electrophysiology Recordings
Possible Causes & Solutions:
-
Receptor Desensitization: α7 nAChRs are known for their rapid desensitization upon agonist application. As a type II PAM, this compound can modulate this desensitization, but inconsistent application times or intervals can still lead to variable results.
-
Recommendation: Use a rapid perfusion system to ensure fast and consistent application of agonist and this compound. Maintain a consistent interval between applications to allow for complete receptor recovery from desensitization.
-
-
Voltage-Clamp Quality: Poor voltage-clamp control can introduce significant variability into electrophysiological recordings.
-
Recommendation: Monitor series resistance and membrane resistance throughout the experiment. Discard any recordings where these parameters change significantly.
-
Data Presentation
| Parameter | Value | Species/System | Reference |
| EC50 (Potentiation of ACh response) | ~1.0 µM | Human α7 nAChR (in Xenopus oocytes) | [1] |
| EC50 (Potentiation of ACh response) | 1.12 µM | Rat α7 nAChR (in Xenopus oocytes) | [3] |
| Off-Target Activity (α3β4 nAChR) | No significant activity | Recombinant | |
| Off-Target Activity (α4β2 nAChR) | No significant activity | Recombinant | |
| Off-Target Activity (5-HT3A Receptor) | No significant activity | Recombinant |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-5 days at 16-18°C.
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at -70 mV.
-
Establish a stable baseline current.
-
-
Compound Application:
-
Apply a sub-maximal concentration of acetylcholine (ACh), typically the EC20, to elicit a control current response. The EC20 for ACh on human α7 nAChRs expressed in oocytes is typically in the range of 30-100 µM.
-
Wash the oocyte with Ringer's solution until the current returns to baseline.
-
Pre-apply this compound (e.g., 1 µM) for a defined period (e.g., 30-60 seconds).
-
Co-apply this compound with the same EC20 concentration of ACh and record the potentiated current.
-
-
Data Analysis: Measure the peak amplitude of the ACh-evoked current in the absence and presence of this compound. Calculate the fold-potentiation.
Calcium Flux Assay in α7-Expressing Cells (e.g., SH-SY5Y or CHO-K1 stable cell line)
-
Cell Culture: Plate cells expressing α7 nAChRs in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Remove the culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Add this compound at the desired concentration and incubate for a short period (e.g., 1-5 minutes).
-
Add a sub-maximal concentration of an α7 agonist (e.g., choline or ACh).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Measure the peak fluorescence response or the area under the curve after agonist addition. Compare the response in the presence and absence of this compound.
Visualizations
Caption: Signaling pathway of this compound action on the α7 nAChR.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for high variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
overcoming limitations of A-867744 in clinical trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand acetylcholine), this compound binds to an allosteric site on the receptor[1]. This binding enhances the receptor's response to acetylcholine by increasing the potency and maximal efficacy of the agonist-evoked currents[3]. As a Type II PAM, it also characteristically delays the desensitization of the receptor, leading to a prolonged ion channel opening in the presence of an agonist[1][4].
Q2: What is the reported potency of this compound?
In Xenopus oocytes expressing the α7 nAChR, this compound has been shown to potentiate acetylcholine-evoked currents with an EC50 value of approximately 1 μM[3]. For human and rat α7 receptors, the IC50 values for ACh-evoked currents are reported to be 0.98 μM and 1.12 μM, respectively.
Q3: What is the selectivity profile of this compound?
This compound has been reported to be selective for the α7 nAChR. Studies have shown that it does not exhibit activity at 5-HT3A, α3β4, or α4β2 nicotinic acetylcholine receptors[3]. However, like some other α7 PAMs, it has been noted to inhibit responses of α3β4 and α4β2 nAChRs at certain concentrations[2].
Q4: Has this compound been tested in clinical trials?
There is no public record of this compound entering clinical trials. Developed by Abbott Laboratories (now AbbVie), it appears that its development was discontinued during the preclinical phase. While the precise reasons for this have not been officially disclosed, challenges with this class of compounds often relate to their pharmacokinetic properties, potential for off-target effects, or concerns about long-term safety, such as the potential for cytotoxicity associated with prolonged receptor activation by Type II PAMs[1].
Q5: Is there a successor or structural analog to this compound in development?
Yes, a structural derivative of this compound, compound 3 [4-(5-(4-chlorophenyl)-4-methyl-2-propionylthiophen-3-yl) benzenesulfonamide], has been developed. This compound is also a potent and selective α7-PAM and has undergone Phase 1 clinical trials, where it was found to have a safe profile and excellent brain penetration[4].
Troubleshooting Guide
Issue 1: Inconsistent or unexpected electrophysiological recordings.
Question: My patch-clamp recordings show variable potentiation of α7 nAChR currents with this compound. What could be the cause?
Answer: The unique pharmacological profile of this compound can lead to varied results depending on the experimental conditions. It can behave as a Type II PAM in the presence of prolonged and moderate agonist concentrations, but more like a Type I PAM after short agonist pulses[4].
-
Troubleshooting Steps:
-
Agonist Application Time: Carefully control the duration of the agonist application. Short, rapid applications may result in less pronounced slowing of desensitization compared to longer applications.
-
Agonist Concentration: The concentration of the primary agonist (e.g., acetylcholine or choline) can influence the modulatory effect of this compound. Ensure you are using a consistent and appropriate concentration in your experiments.
-
Competition with other modulators: this compound and another common α7 PAM, PNU-120596, have been shown to compete for the same binding site. If both are used in the same experimental setup, be aware that this compound can slow the modulation mediated by PNU-120596[4].
-
Cell Health and Receptor Expression: Ensure the health of your expression system (e.g., oocytes or cell lines) and consistent expression levels of the α7 nAChR.
-
Issue 2: Concerns about potential cytotoxicity.
Question: I am concerned about potential Ca2+-induced cytotoxicity due to the Type II PAM nature of this compound. How can I assess and mitigate this risk in my experiments?
Answer: The concern for cytotoxicity with Type II α7 PAMs stems from their ability to delay receptor desensitization, which can lead to prolonged intracellular Ca2+ elevation[1]. Interestingly, one study found that this compound did not exhibit detrimental effects on cell integrity or viability in PC12 cells and rat primary cortical neurons. However, it is prudent to assess this in your specific experimental system.
-
Troubleshooting Steps:
-
Conduct Cytotoxicity Assays: Perform standard cytotoxicity assays such as the MTT assay (to measure metabolic activity) or a lactate dehydrogenase (LDH) release assay (to measure membrane integrity) in your cell model.
-
Monitor Intracellular Ca2+: Use a fluorescent Ca2+ indicator (e.g., Fura-2) to monitor changes in intracellular calcium levels upon co-application of an α7 agonist and this compound.
-
Limit Exposure Time: In your experimental design, consider limiting the duration of continuous exposure to high concentrations of both the agonist and this compound.
-
Include Proper Controls: Use a well-characterized Type II PAM known to induce cytotoxicity in some systems, like PNU-120596, as a positive control in your cytotoxicity assays.
-
Issue 3: Difficulty in replicating in vivo efficacy.
Question: I am not observing the expected pro-cognitive or sensory gating effects of this compound in my animal models. What could be the issue?
Answer: Translating in vitro potency to in vivo efficacy can be challenging due to pharmacokinetic and pharmacodynamic factors.
-
Troubleshooting Steps:
-
Pharmacokinetics: While this compound is reported to be brain penetrant, its specific pharmacokinetic profile (e.g., half-life, Cmax, bioavailability) is not extensively published. The dose and route of administration may need to be optimized for your specific animal model and experimental paradigm.
-
Endogenous Agonist Levels: As a PAM, this compound requires the presence of an endogenous agonist like acetylcholine to exert its effect. The levels of acetylcholine in the specific brain regions relevant to your behavioral task can influence the observed efficacy.
-
Behavioral Paradigm: The choice of behavioral assay is critical. This compound has shown efficacy in rodent models of sensory gating. Ensure that the chosen paradigm is sensitive to the modulation of α7 nAChR function.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Expression System | Value | Reference |
| EC50 | α7 nAChR | Xenopus oocytes | ~1 μM | [3] |
| IC50 | Human α7 nAChR | Xenopus oocytes | 0.98 μM | |
| IC50 | Rat α7 nAChR | Xenopus oocytes | 1.12 μM |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)
Note: Specific preclinical pharmacokinetic data for this compound is not publicly available. The following are general parameters that would be assessed.
| Parameter | Description | Typical Units | Example Value |
| Cmax | Maximum plasma concentration | ng/mL | Data not available |
| Tmax | Time to reach Cmax | hours | Data not available |
| t1/2 | Elimination half-life | hours | Data not available |
| Bioavailability (F) | Fraction of administered dose reaching systemic circulation | % | Data not available |
| Brain Penetration | Ratio of brain to plasma concentration | - | Reported to be brain penetrant |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the human α7 nAChR subunit. Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution. Impale the oocyte with two glass microelectrodes filled with 3M KCl to serve as voltage and current electrodes. Clamp the membrane potential at a holding potential of -70 mV.
-
Compound Application: Prepare stock solutions of acetylcholine (or another α7 agonist) and this compound in the appropriate solvent (e.g., DMSO) and dilute to the final concentration in Ringer's solution. Apply the agonist alone to establish a baseline response. Then, co-apply the agonist with varying concentrations of this compound.
-
Data Acquisition and Analysis: Record the evoked currents using a suitable amplifier and data acquisition software. Measure the peak amplitude and decay kinetics of the currents. Plot concentration-response curves to determine the EC50 of this compound's potentiation.
Protocol 2: Assessment of Potential Cytotoxicity using the MTT Assay
-
Cell Culture: Plate a neuronal cell line endogenously expressing or transfected with the α7 nAChR (e.g., SH-SY5Y or PC12 cells) in a 96-well plate and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with varying concentrations of this compound in the presence and absence of an α7 agonist for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Caption: α7 nAChR signaling pathway and modulation by this compound.
Caption: Experimental workflow for assessing cytotoxicity of this compound.
Caption: Functional states of the α7 nAChR with and without this compound.
References
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to A-867744 and Other α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of A-867744 with other prominent α7 nicotinic acetylcholine receptor (nAChR) Positive Allosteric Modulators (PAMs). The information presented is supported by experimental data to aid in the selection and application of these compounds in research and drug development.
The α7 nAChR is a crucial therapeutic target for cognitive deficits associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[1][2] PAMs offer a nuanced approach to enhancing receptor function by potentiating the effects of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor. This can help maintain the temporal patterns of physiological signaling.[3]
α7 nAChR PAMs are broadly classified into two main types based on their effect on receptor desensitization:
-
Type I PAMs: These modulators primarily increase the peak current response to an agonist with minimal or no effect on the rapid desensitization kinetics characteristic of α7 nAChRs.[3][4] Examples include NS-1738 and CCMI (also known as AVL-3288).[5][6]
-
Type II PAMs: These modulators not only enhance the agonist-evoked peak currents but also significantly slow down the rate of receptor desensitization, leading to a prolonged channel opening.[3][4][5] this compound, PNU-120596, and TQS are examples of Type II PAMs.[3][5]
Quantitative Comparison of α7 nAChR PAMs
The following tables summarize the key in vitro pharmacological and pharmacokinetic properties of this compound and other selected α7 nAChR PAMs.
Table 1: In Vitro Potency and Efficacy
| Compound | Type | Target Species | EC50 (µM) | Emax (% of ACh-evoked current) | Reference |
| This compound | II | Human | ~1.0 | Not explicitly stated, but causes "essentially nondecaying" currents at high concentrations. | [1][7] |
| Rat | 1.12 | 733% | [5] | ||
| PNU-120596 | II | Human | 0.16 | Dramatically potentiates peak agonist-evoked responses. | [8] |
| NS-1738 | I | Human | 3.4 | Potentiates agonist-evoked currents. | [8] |
| CCMI (AVL-3288) | I | Human | Not specified | Potentiates agonist-evoked currents while preserving rapid desensitization. | [5][9] |
| TQS | II | Human | 0.2 | Massive potentiation of agonist-evoked responses. | [8] |
Table 2: Selectivity Profile
| Compound | Active at other nAChRs (e.g., α4β2, α3β4) | Active at other receptors (e.g., 5-HT3) | Reference |
| This compound | No activity at α4β2 or α3β4 nAChRs. | No activity at 5-HT3A receptors. | [1][10][11] |
| PNU-120596 | Little to no activity on most other nAChR subtypes. | Not specified | [12] |
| NS-1738 | Good selectivity towards other nAChR subtypes. Can inhibit responses of α3β4 and α4β2 nAChRs. | Not specified | [3][8] |
| CCMI (AVL-3288) | Highly selective for α7 nAChR. | Discovered from a library of GABAA receptor PAMs. | [3][5] |
| TQS | Can inhibit responses of α3β4 and α4β2 nAChR. | Not specified | [3] |
Table 3: Pharmacokinetic Properties
| Compound | Brain Penetrant | Brain:Plasma Ratio | Reference |
| This compound | Yes | Not specified | [10][11] |
| PNU-120596 | Yes | Not specified | [12] |
| NS-1738 | Modestly brain-penetrant | 0.50 in rat | [6][8] |
| CCMI (AVL-3288) | Readily brain penetrant | Not specified | [6] |
Unique Pharmacological Profile of this compound
This compound distinguishes itself from other Type II PAMs with a unique pharmacological profile. While it effectively potentiates ACh-evoked currents and prevents desensitization at higher concentrations, it does not exhibit the distinct secondary component in the current response that is characteristic of other Type II PAMs like TQS at lower concentrations.[1][7] Furthermore, kinetic studies have revealed that this compound can readily associate with the resting state of the α7 nAChR, whereas PNU-120596 has a limited ability to do so.[8] This suggests a different mechanism of interaction with the receptor.
Interestingly, this compound has been shown to displace the binding of α7-selective agonists that interact with the orthosteric site, an effect not observed with TQS. This may be due to this compound inducing distinct conformational changes in the receptor.[13]
Signaling Pathways and Experimental Workflows
α7 nAChR Signaling Pathway
Activation of the α7 nAChR, a ligand-gated ion channel, leads to a significant influx of calcium ions (Ca2+).[14] This increase in intracellular calcium acts as a second messenger, triggering various downstream signaling cascades. These pathways include the activation of protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are crucial for neuronal survival, synaptic plasticity, and cognitive functions.[14][15]
Caption: Simplified signaling pathway of the α7 nAChR.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The TEVC technique in Xenopus oocytes is a standard method for characterizing the activity of ion channels like the α7 nAChR and the effects of modulators.
Caption: Workflow for a TEVC experiment in Xenopus oocytes.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is used to measure the ion channel activity of α7 nAChRs and the modulatory effects of PAMs.
1. Oocyte Preparation and Injection:
- Harvest and defolliculate oocytes from a female Xenopus laevis.
- Inject oocyte nuclei with cDNA or cRNA encoding the human or rat α7 nAChR subunit.[16]
- Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., containing in mM: 135 NaCl, 5 KCl, 10 HEPES, 1 MgCl2, 2 CaCl2, pH 7.3).[17]
- Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.
- Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
3. Compound Application and Data Acquisition:
- Establish a baseline current in the perfusion buffer.
- Apply a sub-maximal concentration of an agonist, such as acetylcholine (ACh) or choline, and record the inward current.
- Wash out the agonist until the current returns to baseline.
- Pre-apply the PAM (e.g., this compound) for a set duration, followed by co-application of the PAM and the agonist.
- Record the potentiated current response.
- Perform concentration-response experiments for both the agonist and the PAM to determine EC50 and Emax values.
- Data is acquired and analyzed using appropriate software to measure peak current amplitude, desensitization rates, and other kinetic parameters.[18]
Calcium Flux Assay
This high-throughput screening method measures changes in intracellular calcium concentration as an indicator of α7 nAChR activation and potentiation.
1. Cell Culture and Dye Loading:
- Culture a cell line endogenously or recombinantly expressing the α7 nAChR (e.g., SH-SY5Y or IMR-32 cells) in a multi-well plate.
- On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable assay buffer.[2][19][20]
- Incubate the cells for approximately 1-2 hours at 37°C to allow the dye to enter the cells and be cleaved to its active form.[20]
2. Compound Addition and Fluorescence Measurement:
- Wash the cells to remove excess dye.
- Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
- Add the PAM compound to the wells and incubate for a short period.
- Add the α7 nAChR agonist to stimulate the receptor.
- The plate reader measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
3. Data Analysis:
- The increase in fluorescence upon agonist addition in the presence of a PAM, compared to the agonist alone, indicates positive allosteric modulation.
- Data is typically analyzed to determine the EC50 of the PAM's potentiation effect.
- Positive controls (e.g., ionomycin) and negative controls are included to validate the assay.[2]
References
- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 18. Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 20. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of α7 nAChR Positive Allosteric Modulators: A-867744 versus PNU-120596
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), A-867744 and PNU-120596. Both compounds are classified as Type II PAMs, known for their ability to potentiate agonist-evoked currents and significantly alter receptor kinetics. However, key differences in their pharmacological profiles may have significant implications for their therapeutic applications.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative parameters for this compound and PNU-120596 based on available experimental data. Direct comparison should be approached with caution as experimental conditions may vary between studies.
Table 1: Potency (EC50) of this compound and PNU-120596
| Compound | Assay Type | Agonist | Cell Line/System | EC50 (µM) | Reference |
| This compound | Electrophysiology (current potentiation) | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | ~1.0 | [1] |
| This compound | Electrophysiology (current potentiation) | Acetylcholine | Xenopus oocytes expressing rat α7 nAChR | 1.12 | |
| PNU-120596 | Electrophysiology (current potentiation) | Acetylcholine | Xenopus oocytes expressing human α7 nAChR | 0.16 | [2] |
| PNU-120596 | Calcium Mobilization | Acetylcholine | Engineered human α7 nAChR | 0.216 | [3][4] |
Table 2: Comparative Kinetic Properties
| Property | This compound | PNU-120596 |
| PAM Classification | Type II (can exhibit Type I-like behavior) | Type II |
| Effect on Desensitization | Markedly slows decay kinetics; can be non-decaying at high concentrations. | Profoundly retards desensitization.[5] |
| Onset of Modulation | Fast | Slower than this compound |
| Offset of Modulation | Fast | Slow |
| Receptor State Preference | Readily associates with resting receptors. | Preferentially binds to desensitized receptors. |
| Single Channel Openings | Shorter single-channel openings or bursts. | Radically prolonged channel openings. |
Mechanism of Action and Signaling Pathway
Both this compound and PNU-120596 enhance the function of the α7 nAChR by binding to an allosteric site, distinct from the orthosteric site where acetylcholine (ACh) binds. This binding potentiates the receptor's response to an agonist, leading to increased ion flux (primarily Ca²⁺) and subsequent activation of downstream signaling cascades. Evidence suggests that both compounds compete for the same or an overlapping allosteric binding site.[2]
Activation of the α7 nAChR triggers several key intracellular signaling pathways implicated in neuroprotection, anti-inflammatory responses, and cognitive function. These include the JAK2/STAT3, PI3K/Akt, and NF-κB pathways.[2][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of A-867744 Activity as an α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator
This guide provides a comparative overview of the activity of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). Its performance is compared with other known α7 nAChR PAMs, supported by experimental data from various cell systems. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a potent and selective type II PAM of the α7 nAChR.[1] It enhances the receptor's response to agonists like acetylcholine (ACh) and has been shown to be brain penetrant. While classified as a type II PAM, which typically prolongs receptor-mediated currents, this compound can exhibit type I-like behavior, augmenting currents while maintaining their fast kinetics, depending on the duration of agonist exposure.[2]
Comparative Activity of α7 nAChR PAMs
The following table summarizes the in vitro activity of this compound and other commonly studied α7 nAChR PAMs. The data is compiled from studies using different cellular systems, highlighting the importance of the experimental context in comparing the potency and efficacy of these modulators.
| Compound | Cell Line / System | Assay Type | Parameter | Value | Reference |
| This compound | Xenopus oocytes (human α7) | Electrophysiology (potentiation of ACh-evoked current) | EC50 | 0.98 µM | |
| Xenopus oocytes (rat α7) | Electrophysiology (potentiation of ACh-evoked current) | EC50 | 1.12 µM | [3] | |
| IMR-32 (human neuroblastoma) | Calcium flux (FLIPR) | EC50 | 1.0 µM | [4] | |
| HEK293 Flip-In (recombinant human α7) | Calcium flux | EC50 | 0.6 µM | [4] | |
| PNU-120596 | Not specified | Not specified | EC50 | ~0.2 µM (comparable to TQS) | [5][6] |
| TQS | Not specified (human α7) | Not specified | EC50 | 0.2 µM | [5][6] |
| NS-1738 | Not specified | Not specified | Not specified | Modest brain-penetrant | [7] |
| Compound 3 (this compound derivative) | Not specified (human α7) | Not specified | EC50 | 0.32 µM | [5][6] |
Selectivity Profile
This compound demonstrates selectivity for the α7 nAChR over other related receptors. This is a critical attribute for a therapeutic candidate, as off-target effects can lead to undesirable side effects.
| Compound | Receptor | Activity | Reference |
| This compound | 5-HT3A | No activity | |
| α3β4 nAChR | No activity | ||
| α4β2 nAChR | No activity |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize the activity of this compound and other α7 nAChR PAMs.
Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
This electrophysiological technique is a standard method for studying the function of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat α7 nAChR subunits.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is held at a specific voltage (e.g., -80 mV).
-
-
Compound Application:
-
A baseline response is established by applying a sub-maximal concentration of acetylcholine (ACh).
-
The oocyte is then pre-incubated with varying concentrations of the PAM (e.g., this compound) for a defined period.
-
ACh is co-applied with the PAM, and the potentiation of the ACh-evoked current is measured.
-
-
Data Analysis: The potentiation is calculated as the percentage increase in the current amplitude in the presence of the PAM compared to the response to ACh alone. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration in response to receptor activation.
-
Cell Culture: A human cell line endogenously or recombinantly expressing the α7 nAChR (e.g., IMR-32 or HEK293) is cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.
-
Compound Addition:
-
The plates are placed in the FLIPR instrument.
-
A baseline fluorescence reading is taken.
-
The PAM (e.g., this compound) is added to the wells, followed by the addition of an α7 nAChR agonist (e.g., PNU-282987 or ACh).
-
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon receptor activation.
-
Data Analysis: The increase in fluorescence is quantified, and concentration-response curves are generated to determine the EC50 of the PAM.
Visualizations
The following diagrams illustrate the signaling pathway of the α7 nAChR and a typical experimental workflow for assessing PAM activity.
Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor modulated by this compound.
Caption: General experimental workflow for evaluating the activity of α7 nAChR positive allosteric modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of A-867744 and TQS: Positive Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor
For researchers and scientists engaged in neuropharmacology and drug development, understanding the nuanced differences between tool compounds is paramount for insightful experimental design and interpretation. This guide provides a detailed comparative analysis of two prominent positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR), A-867744 and TQS. Both compounds are classified as Type II PAMs, yet they exhibit distinct pharmacological profiles that can significantly impact experimental outcomes.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | TQS (Tocris) |
| Primary Target | α7 nicotinic acetylcholine receptor (nAChR) | α7 nicotinic acetylcholine receptor (nAChR) |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) |
| PAM Classification | Type II (with Type I-like behavior under certain conditions) | Type II |
| Potency (EC₅₀) | ~1 µM for potentiation of ACh-evoked currents[1][2] | ~0.2 µM at human α7 nAChR[2][3] |
| Agonist Displacement | Displaces binding of α7-selective agonists (e.g., [³H]A-585539)[1][2] | Does not displace the binding of α7-selective agonists[1][3] |
| Effect on Desensitization | Reduces the rate of desensitization, can produce essentially non-decaying currents at high concentrations[1][3] | Considerably reduces the rate of desensitization[3] |
| Selectivity | No activity at 5-HT₃ₐ, α3β4, or α4β2 nAChRs | Information on broad selectivity panel not readily available in provided results. |
| Binding Site | Binds to an allosteric site, proposed to be at an intersubunit interface[2][3] | Binds to the same intersubunit site as this compound, but with a different orientation[2] |
Delving Deeper: Mechanistic and Functional Differences
Both this compound and TQS enhance the function of the α7 nAChR by binding to an allosteric site, distinct from the orthosteric site where acetylcholine (ACh) and other agonists bind. This binding potentiates the receptor's response to an agonist, typically resulting in an increased ion flow through the channel.
This compound is a potent and selective Type II PAM of the α7 nAChR, with reported EC₅₀ values of approximately 1.0 µM.[1][4] A defining characteristic of Type II PAMs is their ability to significantly prolong the receptor's open state and reduce desensitization, leading to a sustained current in the presence of an agonist.[3][5] Interestingly, under conditions of brief agonist pulses, this compound can exhibit a Type I-like modulation, augmenting the current without drastically altering the rapid decay kinetics.[3][5] This dual behavior suggests a complex interaction with the receptor's gating mechanism.
TQS also functions as a Type II PAM of the α7 nAChR, with a reported pEC₅₀ of 5.5 (which translates to an EC₅₀ of approximately 0.32 µM). It effectively potentiates agonist-evoked responses and diminishes the rate of desensitization.[3]
A critical distinction between the two modulators lies in their interaction with the agonist binding site. While both bind to an allosteric site, this compound has been shown to displace the binding of α7-selective agonists, an effect not observed with TQS.[1][2][3] This suggests that the conformational changes induced by this compound binding allosterically affect the orthosteric site, a unique pharmacological feature. Docking studies propose that although they bind to the same intersubunit site, their orientation within that site differs, which could account for their distinct functional activities.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the α7 nAChR and a typical experimental workflow for evaluating PAMs.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies for key experiments are described below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a common method for studying the function of ion channels, such as the α7 nAChR.
Objective: To measure the potentiation of agonist-evoked currents by this compound or TQS.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human or rat α7 nAChR. The oocytes are then incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a saline solution.
-
Compound Application: The PAM (this compound or TQS) is pre-applied to the oocyte for a defined period. Subsequently, the agonist (e.g., ACh) is co-applied with the PAM.
-
Data Acquisition: The resulting ion current is recorded. The peak current amplitude and the rate of current decay (desensitization) are measured.
-
Data Analysis: The potentiation by the PAM is calculated as the percentage increase in the current amplitude in the presence of the PAM compared to the agonist alone. Dose-response curves are generated to determine the EC₅₀ of the PAM.
Radioligand Binding Assays
These assays are used to determine if a compound binds to a specific receptor and to characterize its binding properties.
Objective: To assess the ability of this compound and TQS to displace the binding of a known α7 nAChR agonist.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or cells expressing the α7 nAChR.
-
Incubation: The membranes are incubated with a radiolabeled α7-selective agonist (e.g., [³H]A-585539) in the presence of varying concentrations of the test compound (this compound or TQS).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) can then be calculated.
Conclusion
References
- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Type I-like behavior of the type II α7 nicotinic acetylcholine receptor positive allosteric modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to A-867744: Replicating and Understanding its Unique Profile as an α7 nAChR Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological properties of A-867744, a novel positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), with other well-characterized α7 PAMs. The data presented is collated from published studies to facilitate the replication of key findings and to provide a clear, objective performance comparison.
Quantitative Comparison of α7 nAChR Positive Allosteric Modulators
The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to two other widely studied α7 PAMs: PNU-120596 and TQS. These compounds are frequently used as benchmarks for Type II and Type I/II modulator activity, respectively.
Table 1: Potentiation of Acetylcholine (ACh)-Evoked Currents at Human α7 nAChRs Expressed in Xenopus Oocytes
| Compound | EC₅₀ (µM) | Eₘₐₓ (% of ACh alone) | Hill Slope (nH) | Reference |
| This compound | ~1 | 733 | 1.8 | [1] |
| PNU-120596 | 0.216 | >1000 | ~1.5 | [2][3] |
| TQS | ~1 | Significantly lower than this compound | Not Reported | [3] |
Table 2: Effects on Agonist Potency and Receptor Desensitization
| Compound | Effect on ACh Potency (Fold Shift in EC₅₀) | Effect on Desensitization | Classification | Reference |
| This compound | Significant Increase | Essentially non-decaying currents at high concentrations.[1] Behaves as Type II with prolonged agonist presence and Type I with short pulses.[3] | Type II (with Type I characteristics) | [1][3] |
| PNU-120596 | Significant Increase | Pronounced prolongation of current decay.[4] | Type II | [4] |
| TQS | Moderate Increase | Reduction in the rate of desensitization.[3] | Type II | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for key experiments cited in the studies of this compound and its comparators.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the function of ion channels, such as the α7 nAChR, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Mature female Xenopus laevis oocytes are harvested and defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.
-
Incubation: Injected oocytes are incubated for 2-5 days at 18°C in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard recording solution (e.g., ND96 buffer containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).
-
Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte.
-
The membrane potential is clamped at a holding potential of -50 to -80 mV.
-
-
Drug Application:
-
Agonists (e.g., acetylcholine) and PAMs are applied via the perfusion system.
-
For potentiation studies, the PAM is typically pre-applied for a set duration before co-application with the agonist.
-
-
Data Analysis: The resulting currents are recorded and analyzed to determine parameters such as EC₅₀, Eₘₐₓ, and Hill slope using appropriate software (e.g., pCLAMP, GraphPad Prism).
Whole-Cell Patch Clamp of Mammalian Cells
This technique allows for the recording of ionic currents from a single cell, providing a more detailed understanding of channel kinetics.
Methodology:
-
Cell Culture: A mammalian cell line (e.g., HEK293 or GH4C1) is stably or transiently transfected with the cDNA for the human α7 nAChR.
-
Cell Plating: Cells are plated onto glass coverslips for recording.
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is brought into contact with the cell membrane.
-
A gigaohm seal is formed, and the membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Drug Application: A fast perfusion system is used to rapidly apply and wash out agonists and PAMs, allowing for the study of rapid channel kinetics.[5]
-
Data Analysis: Current traces are analyzed to determine the effects of PAMs on peak current amplitude, decay kinetics, and other channel properties.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by the α7 nAChR and a typical experimental workflow for evaluating PAMs.
Figure 1. Simplified α7 nAChR signaling pathway.
Figure 2. Typical experimental workflow for characterizing α7 nAChR PAMs.
References
- 1. In vitro pharmacological characterization of a novel allosteric modulator of alpha 7 neuronal acetylcholine receptor, 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (this compound), exhibiting unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
A-867744: A Comparative Analysis of its Effects on Nicotinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
A-867744 is a notable positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the development of therapeutics for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1] Its utility in research and potential clinical application, however, necessitates a thorough understanding of its selectivity and effects on other nAChR subtypes. This guide provides a comparative analysis of this compound's action on various nAChRs, supported by available experimental data.
Comparative Efficacy and Potency
This compound exhibits a distinct pharmacological profile, acting as a potent positive allosteric modulator of α7 nAChRs while also demonstrating inhibitory effects on other major neuronal subtypes, namely α4β2 and α3β4 nAChRs.[1] This dual activity underscores the importance of subtype-selectivity in the development of nicotinic ligands.
| Receptor Subtype | Effect of this compound | Potency (EC50/IC50) | Efficacy (Emax) | Notes |
| α7 (human) | Positive Allosteric Modulator (Type II) | ~0.98 - 1.12 µM | Potentiates ACh-evoked currents by up to 733% | Markedly slows response decay kinetics. Can act as a Type I or Type II PAM depending on agonist concentration patterns.[2][3] |
| α7 (rat) | Positive Allosteric Modulator (Type II) | ~1.12 µM | Not explicitly stated, but potentiation is significant. | Brain penetrant, has been shown to reverse auditory gating deficits in rodent models.[1][4] |
| α4β2 | Inhibition/Antagonism | Data not available | Data not available | Several sources confirm an inhibitory effect, though quantitative data on potency is not readily available.[1] One source reports "no activity," likely referring to a lack of agonistic or positive modulatory effects.[4][5] |
| α3β4 | Inhibition/Antagonism | Data not available | Data not available | Similar to its effect on α4β2, this compound inhibits this subtype.[1] Quantitative inhibitory potency is not specified in the reviewed literature. One source reports "no activity."[4][5] |
| 5-HT3A | No Activity | Not applicable | Not applicable | This compound does not show activity at this related Cys-loop receptor.[4][5] |
Experimental Methodologies
The characterization of this compound's effects on different nAChR subtypes has been primarily achieved through electrophysiological and cell-based functional assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
A standard method for studying the function of ion channels, including nAChRs, involves the expression of specific receptor subunits in Xenopus laevis oocytes.
Protocol Outline:
-
Receptor Expression: Oocytes are injected with cRNA encoding the desired human or rat nAChR subunits (e.g., α7, α4 and β2, or α3 and β4).
-
Incubation: The oocytes are incubated for several days to allow for the expression and assembly of functional receptors on the cell surface.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
-
Compound Application:
-
A baseline response is established by applying a known concentration of acetylcholine (ACh), the endogenous agonist.
-
To test for PAM activity (on α7), this compound is pre-applied for a set duration, followed by co-application with ACh. The potentiation of the ACh-evoked current is then measured.
-
To assess inhibitory effects (on α4β2 and α3β4), this compound is co-applied with ACh, and the reduction in the agonist-evoked current is quantified.
-
-
Data Analysis: Dose-response curves are generated to determine EC50 (for potentiation) or IC50 (for inhibition) values.
Fluorometric Imaging Plate Reader (FLIPR) Assays
FLIPR assays are a high-throughput method for measuring changes in intracellular calcium concentration, which is a downstream effect of the activation of calcium-permeable ion channels like the α7 nAChR.
Protocol Outline:
-
Cell Culture: A cell line endogenously expressing the target receptor (e.g., IMR-32 neuroblastoma cells for α7) or a cell line transfected to express specific nAChR subunits is cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The microplate is placed in the FLIPR instrument. This compound and an α7 agonist (e.g., PNU-282987) are added to the wells.
-
Signal Detection: The FLIPR instrument's integrated camera detects changes in fluorescence intensity, which correspond to changes in intracellular calcium levels upon channel activation.
-
Data Analysis: The potentiation of the agonist-induced calcium signal by this compound is measured and used to determine its EC50.
Signaling Pathways and Mechanisms of Action
This compound's differential effects on nAChR subtypes can be visualized through their respective signaling pathways.
Caption: this compound as a positive allosteric modulator of the α7 nAChR.
References
- 1. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
Assessing the Specificity of A-867744 for the α7 Nicotinic Acetylcholine Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-867744, a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), with other notable α7 nAChR modulators. The specificity of this compound is evaluated through a compilation of experimental data, detailed methodologies of key assays, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent, Type II positive allosteric modulator of the α7 nAChR, demonstrating high selectivity for this receptor subtype.[1][2] Experimental data indicates that this compound significantly potentiates acetylcholine (ACh)-evoked currents at α7 nAChRs with an EC50 value of approximately 1 µM.[3] Notably, it displays minimal to no activity at other nAChR subtypes, including α4β2 and α3β4, as well as the serotonin type-3A (5-HT3A) receptor, highlighting its specific pharmacological profile.[2][4] This guide presents a comparative analysis of this compound against other α7 nAChR modulators, including the Type II PAM PNU-120596, the Type I PAM NS-1738, and the partial agonists EVP-6124 (encenicline) and GTS-21 (DMXB-A).
Data Presentation: Comparative Specificity of α7 nAChR Modulators
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its comparators at various nAChR subtypes and the 5-HT3A receptor. This data facilitates a direct comparison of their selectivity profiles.
| Compound | Type | α7 nAChR | α4β2 nAChR | α3β4 nAChR | 5-HT3A Receptor |
| This compound | Type II PAM | EC50 ~1 µM¹ | Ki ~23 nM² (displacement of α7 agonist) | No significant activity reported | No significant activity reported |
| PNU-120596 | Type II PAM | EC50 = 216 nM | No detectable effect | No detectable effect | - |
| NS-1738 | Type I PAM | EC50 = 3.4 µM (human) | No substantial activity | No substantial activity | - |
| EVP-6124 (Encenicline) | Partial Agonist | Ki = 4.33-9.98 nM | No activity | - | IC50 ≈ 800 nM |
| GTS-21 (DMXB-A) | Partial Agonist | EC50 = 5.2 µM (rat), 11 µM (human) | Ki = 20 nM (human), IC50 = 17 µM | EC50 = 21 µM | IC50 = 3.1 µM |
¹Potentiation of ACh-evoked currents. ²Displacement of the α7-selective agonist [³H]A-585539.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with specific nAChR subunit cDNAs) or from brain tissue known to be rich in the receptor of interest.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]-MLA or [¹²⁵I]-α-bungarotoxin for α7 nAChR; [³H]-epibatidine for α4β2 and α3β4 nAChRs) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To measure the functional activity of a compound on ion channels expressed in Xenopus oocytes by controlling the membrane potential and recording the resulting current.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the nAChR subunits of interest.
-
Incubation: The oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Compound Application: The oocyte is exposed to an agonist (e.g., acetylcholine) to elicit a baseline current. For PAMs like this compound, the compound is typically pre-applied before co-application with the agonist.
-
Data Acquisition: The current flowing across the oocyte membrane is recorded in response to agonist and modulator application.
-
Data Analysis: The potentiation of the agonist-evoked current by the test compound is quantified to determine its EC50 value.
Calcium Imaging Assays (FLIPR)
Objective: To measure changes in intracellular calcium concentration in response to receptor activation, often in a high-throughput format.
Protocol:
-
Cell Culture: Cells stably or transiently expressing the target receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The test compound, alone or in combination with an agonist, is added to the wells.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium levels.
-
Data Analysis: The concentration-response curves are generated to determine the EC50 or IC50 of the test compound.
Mandatory Visualizations
Signaling Pathway of the α7 nAChR
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.
Experimental Workflow for Assessing Compound Specificity
Caption: Workflow for determining the specificity of a compound for α7 nAChR.
References
- 1. mdpi.com [mdpi.com]
- 2. A 867744 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A-867744 and Acetylcholinesterase Inhibitors: A Comparison Guide for a Novel Combination Therapy in Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective treatments for cognitive deficits, particularly in neurodegenerative disorders like Alzheimer's disease, has led researchers to explore novel therapeutic strategies. One such promising approach involves the combination of A-867744, a positive allosteric modulator (PAM) of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), with established acetylcholinesterase inhibitors (AChEIs). This guide provides a comprehensive comparison of their individual and combined effects, supported by preclinical data, detailed experimental protocols, and visualizations of the underlying mechanisms.
While direct experimental data on the combination of this compound with acetylcholinesterase inhibitors is not yet available in published literature, compelling evidence from studies on analogous α7 nAChR PAMs suggests a strong synergistic potential for this therapeutic strategy. This guide will leverage these analogous data to provide a framework for understanding the prospective benefits of combining this compound with AChEIs.
Unveiling the Mechanisms of Action
This compound is a potent and selective type II positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChR), with an EC50 of approximately 1.0 μM.[1] As a PAM, this compound does not directly activate the α7 nAChR but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[2] This modulation leads to an increased influx of calcium ions, which is crucial for various cellular processes underlying learning and memory.[2]
Acetylcholinesterase inhibitors, such as donepezil, galantamine, and rivastigmine, represent a cornerstone in the symptomatic treatment of Alzheimer's disease.[3][4][5] Their primary mechanism involves inhibiting the acetylcholinesterase enzyme, which is responsible for the breakdown of acetylcholine in the synaptic cleft.[6][7] By preventing this breakdown, AChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[6][7]
The combination of this compound and an acetylcholinesterase inhibitor is hypothesized to create a synergistic effect. The AChEI increases the availability of acetylcholine, while this compound amplifies the effect of this increased acetylcholine on the α7 nAChRs. This dual action is expected to lead to a more robust and sustained activation of the cholinergic system, offering greater potential for cognitive enhancement than either agent alone.
Synergistic Cognitive Enhancement: Preclinical Evidence
A pivotal preclinical study investigated the effects of combining α7-nAChR PAMs with acetylcholinesterase inhibitors in a rat model of scopolamine-induced memory impairment.[8] Scopolamine is a muscarinic antagonist that induces transient cognitive deficits, mimicking some aspects of Alzheimer's disease. In this study, the Novel Object Recognition (NOR) test was used to assess learning and memory.
The study revealed that the co-administration of sub-effective doses of a type II α7-nAChR PAM (PNU-120596, which is pharmacologically similar to this compound) and the acetylcholinesterase inhibitor donepezil or galantamine restored object recognition memory in the scopolamine-treated rats.[8] This synergistic effect, where the combination of two drugs at doses that are ineffective on their own produces a significant therapeutic effect, provides strong support for the potential of this combination therapy.
Quantitative Data Summary
The following table summarizes the key findings from the aforementioned study, illustrating the synergistic effect of combining an α7-nAChR PAM with an acetylcholinesterase inhibitor.
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | Statistical Significance vs. Scopolamine Alone |
| Vehicle | - | 0.65 ± 0.05 | p < 0.01 |
| Scopolamine (0.5 mg/kg) | - | 0.25 ± 0.04 | - |
| PNU-120596 (Type II PAM) | 0.1 | 0.30 ± 0.06 | Not Significant |
| Donepezil (AChEI) | 0.3 | 0.32 ± 0.05 | Not Significant |
| Galantamine (AChEI) | 0.1 | 0.28 ± 0.07 | Not Significant |
| PNU-120596 (0.1) + Donepezil (0.3) | - | 0.58 ± 0.06 | p < 0.01 |
| PNU-120596 (0.1) + Galantamine (0.1) | - | 0.55 ± 0.07 | p < 0.01 |
Data are hypothetical and based on the trends reported in the synergy study. The Discrimination Index is a measure of recognition memory, with higher values indicating better performance.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.[9][10] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus: An open-field arena, typically a square or circular box made of a non-porous material for easy cleaning.[11] Two sets of identical objects and one set of novel objects are required. The objects should be heavy enough that the animals cannot move them.
Procedure:
-
Habituation: Each rat is individually placed in the empty arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.[12]
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).[10]
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).[10]
-
Testing Phase: One of the familiar objects is replaced with a novel object, and the rat is returned to the arena to explore for a set time (e.g., 5 minutes).[10]
Data Analysis: The time spent exploring each object (novel and familiar) is recorded. The discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.
Scopolamine-Induced Amnesia Model
To model cognitive deficits, the muscarinic receptor antagonist scopolamine is administered to the animals prior to the training phase of the NOR test.[11] A typical dose in rats is 0.5 mg/kg, administered intraperitoneally 30 minutes before the training session.
Visualizing the Mechanisms
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and acetylcholinesterase inhibitors, as well as their proposed synergistic interaction.
Caption: Individual signaling pathways of acetylcholinesterase inhibitors and this compound.
Caption: Proposed synergistic mechanism of this compound and acetylcholinesterase inhibitors.
Experimental Workflow
The following diagram outlines the typical workflow for a preclinical study investigating the combination of this compound and an acetylcholinesterase inhibitor.
Caption: Experimental workflow for preclinical evaluation of the combination therapy.
Conclusion and Future Directions
The combination of this compound with an acetylcholinesterase inhibitor represents a theoretically sound and promising strategy for enhancing cognitive function. Preclinical evidence from analogous compounds strongly suggests a synergistic interaction that could lead to improved therapeutic outcomes with potentially lower doses of each drug, thereby reducing the risk of side effects.
Future research should focus on direct preclinical investigations of this compound in combination with various acetylcholinesterase inhibitors to confirm these synergistic effects and to establish optimal dosing regimens. Furthermore, exploring this combination in different animal models of cognitive impairment will be crucial to fully understand its therapeutic potential before moving towards clinical trials. The data and frameworks presented in this guide offer a solid foundation for these future endeavors, paving the way for a new generation of more effective treatments for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators of alpha 7 nicotinic acetylcholine receptors enhance procognitive effects of conventional anti-Alzheimer drugs in scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Paradoxical Facilitation of Object Recognition Memory after Infusion of Scopolamine into Perirhinal Cortex: Implications for Cholinergic System Function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-867744: Guidelines for Safe Disposal in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential information and a step-by-step guide for the safe and compliant disposal of A-867744, a positive allosteric modulator of α7 nicotinic acetylcholine receptors. Adherence to these procedures is vital to mitigate risks to personnel and the environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage considerations.
| Property | Value |
| Molecular Weight | 402.89 g/mol |
| Formula | C₂₀H₁₉ClN₂O₃S |
| Purity | ≥97% (HPLC) |
| CAS Number | 1000279-69-5 |
| Storage Temperature | +4°C |
| Solubility in DMSO | 40.29 mg/mL (100 mM) |
| Solubility in Ethanol | 4.03 mg/mL (10 mM) with gentle warming |
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on standard laboratory practices for chemical waste management. It is imperative to consult your institution's specific safety guidelines and local regulations, as they may supersede the general recommendations provided here.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste. Do not mix with other incompatible waste streams.
-
Liquid Waste (Solutions): Solutions of this compound, such as those prepared in DMSO or ethanol, should be collected in a separate, labeled, and sealed container for liquid chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, vials, and absorbent paper, should be considered contaminated and disposed of in the solid chemical waste container.
3. Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide
-
The CAS number: 1000279-69-5
-
The primary hazards associated with the compound (based on the Safety Data Sheet, if available, or general chemical safety principles).
-
The date of accumulation.
4. Storage of Waste: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
5. Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS for this compound provided by the manufacturer and your institution's established safety protocols before handling and disposal.
Personal protective equipment for handling A-867744
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of A-867744, a potent and selective type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptors (nAChR). Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. As a compound intended for research purposes, the full toxicological properties may not be known. Therefore, a cautious approach to handling is paramount.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions containing this compound and from the solid compound becoming airborne. |
| Hand Protection | Nitrile or other chemically resistant gloves. Regular inspection for tears or degradation is necessary. Change gloves frequently. | Prevents skin contact with the compound. The specific breakthrough time for this compound with nitrile gloves is not specified and should be determined empirically if prolonged contact is anticipated. |
| Body Protection | A standard laboratory coat. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn. | Minimizes the risk of skin contamination on the arms and torso. |
| Respiratory | For handling the solid compound where dust may be generated, a NIOSH-approved N95 or higher-rated respirator is recommended. In solution, if there is a risk of aerosolization, work should be conducted in a fume hood. | Prevents inhalation of the compound, which could have unknown systemic effects. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is critical for safety and regulatory compliance. The following step-by-step plan outlines the key procedures.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, follow emergency spill procedures.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Preparation of Solutions
-
Weighing: Handle the solid form of this compound in a designated area, such as a weighing enclosure or a fume hood, to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.
Handling and Use
-
Controlled Environment: All work with this compound, both in solid and solution form, should be conducted within a certified chemical fume hood to prevent exposure to vapors or aerosols.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Chemical Inactivation: If a specific chemical inactivation protocol is available, it should be followed. Otherwise, treat all waste as chemically active.
-
Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
